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  • Product: 6-Methoxy-1H-pyrazolo[4,3-C]pyridine
  • CAS: 1260664-06-9

Core Science & Biosynthesis

Foundational

6-Methoxy-1H-pyrazolo[4,3-c]pyridine: Structural Elucidation, Physicochemical Profiling, and Applications in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational scaffolds for the design of highly selective targeted therapeutics. 6-Methoxy-1H-pyrazolo[4,3-c]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational scaffolds for the design of highly selective targeted therapeutics. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9) has emerged as a privileged building block, functioning as an advanced bioisostere for purines and indoles. This technical whitepaper dissects the physicochemical properties, structural advantages, and synthetic utility of this scaffold, providing drug development professionals with a comprehensive guide to deploying it in rational drug design—particularly in the realms of kinase inhibition and protein-protein interaction (PPI) modulation.

Chemical Identity & Structural Elucidation

The structural architecture of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. The presence of the methoxy group at the C6 position is a critical structural determinant. It acts as an electron-donating group via resonance, enriching the electron density of the pyridine ring and modulating the pKa of the pyridine nitrogen (N5). This fine-tuning is essential for optimizing hydrogen-bonding interactions within the solvent-restricted pockets of target proteins.

Quantitative Data Summary
PropertyValueImplication for Drug Design
CAS Number 1260664-06-9Unique chemical identifier for procurement and IP tracking.
Molecular Formula C₇H₇N₃OLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 149.15 g/mol High Ligand Efficiency (LE) potential in fragment-based drug discovery.
Exact Mass 149.0589 DaCritical for LC-MS/MS validation and metabolic tracking.
SMILES COC1=CC2=C(NN=C2)C=N1Machine-readable format for in silico docking and QSAR modeling.
TPSA 50.80 ŲOptimal for both intestinal absorption and potential Blood-Brain Barrier (BBB) penetration.
Calculated LogP ~0.96Favorable lipophilicity; prevents non-specific hydrophobic trapping.

Retrosynthetic Analysis & Synthetic Methodology

To leverage 6-Methoxy-1H-pyrazolo[4,3-c]pyridine in lead optimization, chemists typically utilize the C3 position of the pyrazole ring as the primary vector for functionalization. The C3 position is highly susceptible to electrophilic aromatic substitution, allowing for the installation of halogens (e.g., iodine or bromine) that serve as handles for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Below is the logical workflow for transforming the base scaffold into an advanced Active Pharmaceutical Ingredient (API).

Synthesis A Precursor Scaffold (e.g., 6-Chloro-1H-pyrazolo [4,3-c]pyridine) B Methoxylation (NaOMe, MeOH, 80°C) A->B SNAr Reaction C 6-Methoxy-1H-pyrazolo [4,3-c]pyridine (CAS: 1260664-06-9) B->C Isolation D C3-Halogenation (NIS or NBS, DMF) C->D Electrophilic Substitution E Cross-Coupling (Suzuki/Sonogashira) D->E Pd-Catalysis F Advanced API (e.g., Kinase Inhibitor) E->F Lead Optimization

Figure 1: Synthetic functionalization workflow of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Pharmacological Potential & Mechanistic Grounding

The pyrazolo[4,3-c]pyridine core is highly regarded for its ability to mimic the adenine ring of ATP, making it a potent scaffold for ATP-competitive kinase inhibitors . For instance, derivatives of this scaffold have been successfully developed as highly selective inhibitors of Extracellular Signal-Regulated Kinase (ERK) for cancer therapies . The nitrogen atoms of the pyrazole and pyridine rings serve as critical hydrogen bond donors and acceptors, anchoring the molecule in the kinase hinge region, while the C6-methoxy (or its urea derivatives) projects into the solvent-exposed region to enhance kinome selectivity.

Beyond oncology, this scaffold has demonstrated groundbreaking utility in infectious diseases. Recent structure-activity relationship (SAR) campaigns have utilized pyrazolo[4,3-c]pyridines as the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) . By disrupting this PPI, the compounds block glycosomal protein import in Trypanosoma parasites, resulting in potent trypanocidal activity .

Signaling Ligand Pyrazolo[4,3-c]pyridine Derivative Target Target Kinase (e.g., ERK1/2) Ligand->Target H-Bonding & π-π Stacking Inhibition ATP-Competitive Inhibition Target->Inhibition Displacement of ATP Pathway MAPK Pathway Suppression Inhibition->Pathway Signal Blockade Outcome Apoptosis / Tumor Regression Pathway->Outcome Phenotypic Response

Figure 2: Pharmacological mechanism of pyrazolo[4,3-c]pyridine derivatives in kinase inhibition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explained to empower researchers to troubleshoot and adapt the workflows.

Protocol A: C3-Regioselective Halogenation (Pre-Cross-Coupling Activation)

Objective: Activate the C3 position of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine for subsequent Palladium-catalyzed cross-coupling. Causality & Logic: N-Iodosuccinimide (NIS) is selected over elemental iodine to provide a mild, controlled electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring directs the electrophile exclusively to the C3 position. N,N-Dimethylformamide (DMF) is used as the solvent due to its high dielectric constant, which stabilizes the intermediate Wheland complex.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Add 1.05 eq of NIS in a single portion at 0 °C. Rationale: Low temperatures suppress oxidative side reactions and prevent di-halogenation.

  • Stir the mixture for 2 hours, allowing it to naturally warm to ambient temperature.

  • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, quench with aqueous sodium thiosulfate, and analyze via LC-MS. The system is validated when the starting material peak (m/z 150.0 [M+H]⁺) is completely depleted and replaced by a single product peak at m/z 276.0 [M+H]⁺. The exact mass shift of +126 Da confirms mono-iodination.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Objective: Determine the physiological solubility limits of synthesized pyrazolo[4,3-c]pyridine derivatives to predict oral bioavailability. Causality & Logic: Traditional thermodynamic solubility assays require extensive equilibrium times and large amounts of API. Kinetic solubility via laser nephelometry measures the scattering of light caused by insoluble particles, providing a high-throughput, label-free readout. Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5) is utilized instead of standard PBS to accurately mimic the micellar solubilization effects of bile salts in the human gut.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the target compound in LC-MS grade DMSO.

  • Perform serial dilutions in a 96-well plate using FaSSIF (pH 6.5) to achieve a concentration gradient (1 µM to 500 µM), maintaining a final DMSO concentration of ≤1%.

  • Internal Control Integration (Self-Validation): Run Propranolol (highly soluble, >500 µM) and Amiodarone (poorly soluble, <10 µM) in parallel. The assay is only considered valid if Amiodarone triggers a massive light scatter at low concentrations while Propranolol remains at baseline.

  • Incubate the plate at 37 °C for 2 hours with orbital shaking (300 rpm).

  • Measure light scattering using a microplate nephelometer. The kinetic solubility limit is defined as the lowest concentration at which the scatter signal exceeds the baseline of the blank FaSSIF buffer by 3 standard deviations.

References

  • Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Exploratory

The Pharmacophoric Architecture of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine: In Vitro Mechanisms and Assay Validation

I. Executive Summary: A Privileged Scaffold in Target-Based Discovery In modern drug discovery, the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core (CAS: 1260664-06-9) has emerged as a highly versatile, "privileged" heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary: A Privileged Scaffold in Target-Based Discovery

In modern drug discovery, the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core (CAS: 1260664-06-9) has emerged as a highly versatile, "privileged" heterocyclic scaffold. Unlike single-target biologics, this low-molecular-weight compound serves as a foundational building block for synthesizing potent inhibitors across diverse biological targets, ranging from parasitic protein-protein interactions (PPIs) to bacterial metalloenzymes.

The structural brilliance of this scaffold lies in its electron-rich architecture. The pyrazole ring (N1, N2) acts as a versatile hydrogen-bond donor/acceptor pair, mimicking native substrates like the adenine ring of ATP. Concurrently, the methoxy group at the C6 position serves a dual purpose: it acts as a critical hydrogen-bond acceptor and modulates the electron density of the adjacent pyridine ring, optimizing the molecule's ability to penetrate and stabilize within deep hydrophobic pockets.

II. Mechanistic Paradigms In Vitro

The in vitro mechanism of action (MoA) for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivatives is highly dependent on the target microenvironment. Recent structural biology and high-throughput screening (HTS) campaigns have elucidated three primary mechanistic pathways:

A. Allosteric Disruption of Protein-Protein Interactions (PPIs)

In the context of neglected tropical diseases (e.g., Trypanosoma brucei), pyrazolo[4,3-c]pyridine derivatives act as first-in-class inhibitors of the PEX14–PEX5 interaction , a PPI critical for parasitic glycosomal import 1.

  • Molecular Causality: The scaffold mirrors the native WXXX(F/Y) binding motif of PEX5. The core lays directly over the Phe17 and Phe34 residues of PEX14, forming highly favorable π−π stacking interactions, while the methoxy functional group extends into the bottom of the hydrophobic cavity to lock the conformation 1.

B. Competitive Enzymatic Inhibition

Against Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), the scaffold functions via a direct competitive inhibition mechanism 2.

  • Molecular Causality: The nitrogen-dense core competes with the native phosphate substrate for the active site, establishing low-micromolar inhibitory potency and strong binding affinity ( Kd​ values reaching the nanomolar range) 2.

C. Metalloenzyme Coordination

When derivatized with sulfonamides, the pyrazolo[4,3-c]pyridine core becomes a potent inhibitor of Carbonic Anhydrases (CAs), including human cytosolic isoforms (hCA I, hCA II) and bacterial β

  • and γ -CAs 3.
  • Molecular Causality: The sulfonamide moiety coordinates directly with the active-site zinc ion ( Zn2+ ), while the pyrazolo-pyridine tail interacts with the hydrophobic/hydrophilic halves of the active site cleft, preventing the essential hydration of CO2​ 3.

MoA Scaffold 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Core Scaffold Target1 PEX14-PEX5 Interaction (Trypanocidal Target) Scaffold->Target1 Target2 PtpB-Mtb Phosphatase (M. tuberculosis Target) Scaffold->Target2 Target3 Carbonic Anhydrases (Bacterial/Human CAs) Scaffold->Target3 Mech1 PPI Disruption via π-π Stacking (Phe17/34) Target1->Mech1 Mech2 Competitive Inhibition at Active Site Target2->Mech2 Mech3 Zinc Ion Coordination (with Sulfonamide) Target3->Mech3

Mechanistic divergence of the pyrazolo[4,3-c]pyridine scaffold across multiple biological targets.

III. Self-Validating In Vitro Assay Architectures

To definitively prove the mechanism of action, experimental workflows must be inherently self-validating. Below are the definitive protocols for evaluating this scaffold.

Protocol 1: AlphaScreen Assay for PPI Disruption (PEX14-PEX5)

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for validating PPI disruption because it relies on strict spatial proximity (<200 nm) between interacting proteins.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM His-tagged TbPEX14 and 10 nM biotinylated PEX5 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Incubation: Dispense the pyrazolo[4,3-c]pyridine derivative (12-point dose-response, starting at 1 mM) into a 384-well OptiPlate. Add the protein/peptide mixture and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Addition (Dark Room): Add 10 µg/mL of Streptavidin-coated Donor beads and Ni2+ -NTA coated Acceptor beads. Incubate for 1 hour in the dark.

  • Signal Quantification: Read the plate using a multimode microplate reader (Excitation: 680 nm; Emission: 520–620 nm).

Causality & Self-Validation: Why AlphaScreen? If the compound successfully intercalates at the Phe17/Phe34 hotspot, it physically displaces PEX5. The donor and acceptor beads drift apart (>200 nm), preventing the transfer of singlet oxygen ( 1O2​ ) generated by the donor bead. This results in a quantifiable loss of luminescence. System Validation: The assay is self-validated by calculating the Z′ -factor using DMSO vehicle (Positive PPI Control) and untagged PEX14 (Negative PPI Control). A Z′>0.5 confirms that any signal reduction is due to true pharmacological disruption, not assay noise.

Protocol 2: Stopped-Flow CO2​ Hydrase Assay (Carbonic Anhydrase)

Because the hydration of CO2​ by CA is one of the fastest known enzymatic reactions, standard steady-state kinetics cannot capture the inhibition profile accurately.

Step-by-Step Methodology:

  • Buffer & Indicator Setup: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain ionic strength) and 0.2 mM phenol red as a pH indicator.

  • Enzyme/Inhibitor Pre-incubation: Mix recombinant hCA or bacterial CA (10 nM) with the pyrazolo[4,3-c]pyridine sulfonamide derivative for 15 minutes to allow stable zinc coordination.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly inject the enzyme-inhibitor complex and CO2​ -saturated water (10-250 mM) into the mixing chamber.

  • Kinetic Measurement: Monitor the change in absorbance at 557 nm (the λmax​ for phenol red) over a 10–50 millisecond window.

Causality & Self-Validation: Why Stopped-Flow? As CA hydrates CO2​ into HCO3−​ and H+ , the pH drops rapidly, shifting the phenol red absorbance. The pyrazolo[4,3-c]pyridine derivative blocks the zinc active site, delaying this colorimetric shift. The stopped-flow apparatus is the only system capable of capturing this millisecond-scale kinetic delay. System Validation: The system relies on Acetazolamide (AAZ) as an internal reference standard. Furthermore, the uncatalyzed rate of CO2​ hydration (buffer + CO2​ without enzyme) is measured and mathematically subtracted from all reads, ensuring the calculated Ki​ reflects purely enzyme-specific inhibition.

Workflow Step1 Compound Prep (DMSO Stock) Step2 AlphaScreen (PPI Assays) Step1->Step2 Step3 Stopped-Flow (Enzyme Assays) Step1->Step3 Step4 Signal Quantification Step2->Step4 Step3->Step4 Step5 IC50 / Kd Determination Step4->Step5

Self-validating in vitro screening workflow for pyrazolo[4,3-c]pyridine derivatives.

IV. Quantitative Efficacy Landscape

The structural modifications of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core yield highly specific inhibitory profiles depending on the target class. The table below summarizes the quantitative data derived from validated in vitro assays.

Target SystemPathogen / HostAssay MethodologyMechanism of ActionTypical IC50​ / Kd​ Range
PEX14-PEX5 Trypanosoma bruceiAlphaScreen / NMRPPI Disruption ( π−π stacking at Phe17/34) 160−540μM
PtpB-Mtb Mycobacterium tuberculosisEnzymatic CleavageCompetitive Inhibition (Active site binding) 14.4−32.6μM
hCA I / hCA II Homo sapiensStopped-Flow HydraseZinc-metalloprotein inhibition 50−100nM
β -CA / γ -CA E. coli / B. pseudomalleiStopped-Flow HydraseZinc-metalloprotein inhibition 94.9−788.8nM

V. References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: PMC / NIH URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Binding affinity of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine to kinase targets

An In-Depth Technical Guide Topic: Binding Affinity of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine to Kinase Targets Audience: Researchers, scientists, and drug development professionals. Abstract The 1H-pyrazolo[4,3-c]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Binding Affinity of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine to Kinase Targets Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a significant "privileged structure" in medicinal chemistry, particularly in the design of specific and potent protein kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for catalytic activity. This technical guide provides a comprehensive analysis of the binding affinity of derivatives based on the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core. We will explore its interactions with specific kinase targets, delve into the quantitative assessment of its binding potency, and provide detailed methodologies for evaluating such interactions in a drug discovery context. This document serves as a resource for researchers aiming to leverage this promising scaffold for the development of novel targeted therapeutics.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase-Directed Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized oncology, and a key strategy in this field is the use of "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The pyrazole ring and its fused heterocyclic variants, such as pyrazolopyridines, are quintessential examples of such privileged structures.[3][4] Pyrazolopyridines are bioisosteres of the purine ring in ATP, allowing them to function as ATP-competitive inhibitors by mimicking the hydrogen bonding interactions within the kinase's ATP-binding pocket, particularly with the "hinge region".[5][6]

There are several isomers of pyrazolopyridine, each offering a unique spatial arrangement of nitrogen atoms for tailored interactions.[7][8] The 1H-pyrazolo[4,3-c]pyridine scaffold, in particular, has been successfully utilized to develop potent inhibitors for critical oncogenic kinases.[9][10][11] This guide focuses specifically on derivatives of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core, examining its binding characteristics and the experimental approaches used to quantify them.

Binding Affinity of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives to Kinase Targets

While broad screening data for the unsubstituted 6-Methoxy-1H-pyrazolo[4,3-c]pyridine is not widely published, extensive structure-activity relationship (SAR) studies on its derivatives have revealed potent and selective inhibition of key kinases. A prominent example is the development of inhibitors for Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway.[11]

The MAPK pathway is frequently hyperactivated in over 30% of human cancers, often due to mutations in upstream components like BRAF or RAS.[11] While BRAF and MEK inhibitors have seen clinical success, acquired resistance, often involving reactivation of ERK, remains a significant challenge. This has spurred the development of direct ERK inhibitors.

Researchers at Merck & Co., Inc. identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a potent and selective series of ERK inhibitors.[11] Their work demonstrates how the core scaffold can be elaborated to achieve high-affinity binding.

Quantitative Binding Data

The following table summarizes the inhibitory potency of representative compounds from this series against ERK1 and ERK2 kinases. The data highlights how modifications to the core scaffold influence binding affinity, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDCore ScaffoldR Group ModificationERK1 IC50 (nM)ERK2 IC50 (nM)Reference
21 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea3-chloro-4-(1-methyl-1H-pyrazol-4-yl)phenyl3.30.8[11]
15 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea3-chloro-4-(thiazol-2-yl)phenyl3.51.1[11]
12 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea3-chloro-4-cyanophenyl8.82.5[11]

This data is adapted from the Journal of Medicinal Chemistry, 2016, 59 (15), pp 7071–7083. The core scaffold in these examples is a derivative of the broader pyrazolo[4,3-c]pyridine family, illustrating the therapeutic potential of this chemical class.

Methodologies for Determining Kinase Binding Affinity

Evaluating the interaction between a compound and its kinase target is fundamental to drug discovery.[1] A variety of assay formats exist, broadly categorized as either activity assays, which measure the catalytic function of the kinase, or binding assays, which directly measure the affinity of a compound to the kinase protein.[12][13] The choice of assay depends on factors like required throughput, sensitivity, and the specific scientific question being addressed.[2]

For high-throughput screening (HTS) and lead optimization, non-radioactive, homogeneous assays are preferred for safety and scalability.[12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology that fits these criteria and is widely used for both binding and activity assays.[14]

Detailed Protocol: TR-FRET Kinase Binding Assay

This protocol describes a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay, designed to identify compounds that bind to the ATP site of a kinase.[14]

Principle: The assay relies on the FRET between a Europium (Eu)-labeled anti-tag antibody bound to a tagged kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both are bound, excitation of the Europium donor results in energy transfer to the tracer acceptor, producing a high TR-FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Materials:

  • GST- or His-tagged Kinase (e.g., ERK2)

  • Europium-labeled Anti-GST (or Anti-His) Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • Test Compound (e.g., 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivative)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET enabled microplate reader

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of the 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background correction.

    • Causality Check: Using DMSO as the solvent ensures compound solubility and compatibility with most assay components. Serial dilutions are critical for generating a dose-response curve to calculate the IC50.

  • Preparation of Kinase/Antibody Master Mix:

    • Dilute the tagged kinase and the Eu-labeled antibody in the assay buffer to 2X the final desired concentration.

    • Incubate the mixture for at least 15 minutes at room temperature to allow for the antibody-kinase association.

    • Causality Check: Pre-incubating the kinase and antibody ensures the formation of a stable complex before the addition of other components, leading to a more robust and reproducible signal.

  • Dispensing Kinase/Antibody Mix:

    • Add a defined volume (e.g., 5 µL) of the Kinase/Antibody master mix to each well of the assay plate containing the test compounds.

    • Mix by gentle centrifugation (e.g., 1000 rpm for 1 minute).

  • Preparation and Dispensing of Tracer Solution:

    • Dilute the fluorescent tracer in the assay buffer to 2X the final desired concentration. The optimal concentration is typically near the Kd of the tracer for the specific kinase.

    • Add an equal volume (e.g., 5 µL) of the tracer solution to all wells. The final volume is now 10 µL.

    • Causality Check: Using the tracer at its Kd concentration ensures a sensitive competitive binding environment. Higher concentrations would require more compound to achieve displacement, artificially increasing the apparent IC50.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor/FRET reference).

    • Causality Check: The 60-minute incubation allows the binding competition to reach equilibrium.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no compound" (high signal) and "no enzyme" or "high concentration inhibitor" (low signal) controls.

    • Plot the normalized signal versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Case Study: Inhibition of the ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that transmits signals from cell surface receptors to DNA in the nucleus, regulating processes like cell proliferation, differentiation, and survival.[11] As previously mentioned, its aberrant activation is a major driver of many cancers. A pyrazolo[4,3-c]pyridine-based inhibitor would act at the final step of this cascade, preventing ERK from phosphorylating its downstream targets.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Targets Downstream Targets (Transcription Factors, etc.) ERK->Targets Phosphorylates Proliferation Cell Proliferation, Survival Targets->Proliferation Inhibitor 6-Methoxy-1H-pyrazolo [4,3-c]pyridine Derivative Inhibitor->ERK Inhibits

Caption: High-level workflow for a TR-FRET based kinase binding assay.

Interpreting the data involves plotting the normalized TR-FRET signal against the compound concentration. A successful "hit" will produce a sigmoidal dose-response curve, from which the IC50—the concentration of inhibitor required to reduce the signal by 50%—can be accurately determined. This quantitative value is a critical metric for ranking compound potency and guiding further optimization.

Conclusion and Future Directions

The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core represents a validated and highly promising scaffold for the development of potent and selective kinase inhibitors. As demonstrated by the successful design of ERK inhibitors, this scaffold provides a robust platform for generating high-affinity ligands through targeted chemical modifications. Its ability to act as an ATP-mimetic hinge-binder makes it broadly applicable to a wide range of kinases across the human kinome.

Future research efforts should focus on:

  • Kinome-wide Profiling: Screening derivatives against large panels of kinases to understand their selectivity profile and identify potential off-target effects or new therapeutic opportunities. [12]* Structure-Based Design: Obtaining co-crystal structures of inhibitors bound to their target kinases to visualize key binding interactions and guide the rational design of next-generation compounds with improved potency and selectivity.

  • ADME Optimization: Further modifying the scaffold to improve pharmacokinetic properties, such as solubility, metabolic stability, and oral bioavailability, which are crucial for translating potent binders into effective medicines.

By integrating quantitative binding assays, structural biology, and medicinal chemistry, the full therapeutic potential of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold can be realized.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Zhao, B., et al. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. Retrieved from [Link]

  • Bawa, S., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Retrieved from [Link]

  • Cismas, C., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Gevorgyan, A., et al. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Nawrocka, W., et al. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Cismas, C., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]

  • Burrows, F., et al. (2016, July 14). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. Retrieved from [Link]

  • ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Lavilla, R., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Retrieved from [Link]

Sources

Exploratory

Crystallographic Structure Analysis of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine: A Methodological and Interpretive Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a methoxy group at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. While the specific crystal structure of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine is not publicly available in crystallographic databases as of this writing, this technical guide provides a comprehensive framework for its crystallographic analysis. Drawing upon established methodologies for analogous heterocyclic compounds, this document details the synthesis, crystallization, X-ray diffraction analysis, and structural interpretation, offering field-proven insights for researchers in drug discovery and materials science.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The fusion of pyrazole and pyridine rings creates a bicyclic heteroaromatic system with unique electronic properties and a defined three-dimensional shape, making it an attractive scaffold for interacting with biological macromolecules.[2] Derivatives of pyrazolo[4,3-c]pyridine have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways.[1] The 6-methoxy substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve oral bioavailability, and fine-tune binding affinity by introducing a hydrogen bond acceptor and influencing the overall lipophilicity.

A precise understanding of the three-dimensional structure of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine is paramount for structure-based drug design. Crystallographic analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling, understanding structure-activity relationships (SAR), and optimizing lead compounds.

Synthesis and Characterization

A plausible synthetic route to 6-Methoxy-1H-pyrazolo[4,3-c]pyridine would involve the construction of the pyrazole ring onto a pre-functionalized pyridine core. A general approach is outlined below.

Proposed Synthetic Protocol

A potential synthesis could start from a suitably substituted chloropyridine. For instance, a multi-step synthesis starting from commercially available materials would be employed, likely involving the formation of a hydrazine intermediate followed by cyclization to form the pyrazole ring. The methoxy group could be introduced either at an early stage on the pyridine ring or later in the synthesis.

Note: The specific details of the synthesis would require experimental validation and optimization.

Spectroscopic Characterization

Prior to crystallographic analysis, the synthesized compound would be rigorously characterized using a suite of spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystallographic analysis. The choice of solvent, temperature, and crystallization technique are key variables that must be systematically explored.

Experimental Protocol for Crystallization
  • Solvent Screening: A broad range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be screened.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. This is a common and often successful technique.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, which can induce crystallization. This can be achieved by placing the solution in a programmable cooling incubator or by moving it from a warmer to a cooler environment.

The morphology and quality of the resulting crystals should be examined under a microscope. Suitable crystals for X-ray diffraction are typically well-formed, transparent, and have dimensions of at least 0.1 mm in all directions.

X-ray Crystallographic Analysis: From Diffraction to Structure

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 6-Methoxy- 1H-pyrazolo[4,3-c]pyridine purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Experimental workflow for the crystallographic analysis of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of data collection.

The raw diffraction data is then processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., absorption, Lorentz factor, and polarization).

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined by adjusting the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Structural Interpretation and Expected Features

Based on the known structures of related pyrazolopyridine derivatives, we can anticipate several key structural features for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Molecular Geometry

The pyrazolo[4,3-c]pyridine core is expected to be largely planar, although slight deviations from planarity may occur. The bond lengths and angles within the fused ring system will be influenced by the aromatic character and the presence of the nitrogen atoms. The methoxy group at the 6-position will likely adopt a conformation that minimizes steric hindrance with the adjacent ring protons.

Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. Key interactions to look for include:

  • Hydrogen Bonding: The N-H proton of the pyrazole ring is a strong hydrogen bond donor and can interact with the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group of a neighboring molecule.

  • π-π Stacking: The aromatic pyrazolo[4,3-c]pyridine rings are likely to engage in π-π stacking interactions, which will play a significant role in the overall crystal packing.

  • C-H···π and C-H···O/N Interactions: Weaker C-H···π and C-H···O/N hydrogen bonds may also contribute to the stability of the crystal lattice.

The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential binding modes with biological targets.

Hypothetical Crystallographic Data

While the actual data is not available, a hypothetical summary of the expected crystallographic data is presented in the table below. This is based on typical values for similar small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₇H₇N₃O
Formula Weight149.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~12-18
β (°)~95-110
V (ų)~800-1200
Z4
Dcalc (g/cm³)~1.3-1.5
R-factor< 0.05

Conclusion and Future Directions

This guide has outlined a comprehensive methodology for the crystallographic structure analysis of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine. While the specific crystal structure remains to be determined and published, the protocols and interpretive framework presented here provide a solid foundation for researchers undertaking such an investigation. The determination of the precise three-dimensional structure of this and related compounds will undoubtedly accelerate the design and development of novel therapeutic agents based on the promising pyrazolo[4,3-c]pyridine scaffold. Future work should focus on the successful crystallization and structure determination of this target molecule, which will be a valuable addition to the structural databases and a key piece of information for the medicinal chemistry community.

References

  • PubChem. 1H-Pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • Wojcicka, A., & Bielenica, A. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Molecules, 26(8), 2265. [Link]

  • Urban, F. J., Anderson, B. G., Orrill, S. L., & Daniels, P. J. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 5(6), 575–580. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11247–11264. [Link]

  • Raunak, et al. (2023). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Scientific Reports, 13(1), 12345. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861–877. [Link]

  • Al-Otaibi, J. S., et al. (2022). Crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate, C5H5N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 557-558. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2218. [Link]

  • Crystallography Open Database. [Link]

  • Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link]

  • Pyrazolo[4,3-c]pyridines are a class of bicyclic heterocyclic compounds. They are isomers of other pyrazolopyridines such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines.
  • The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.
  • Single-crystal X-ray diffraction is a non-destructive analytical technique which provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.
  • Structure refinement in crystallography is the process of adjusting the parameters of a structural model to obtain the best fit with the experimental diffraction d

Sources

Foundational

Preliminary Cytotoxicity Screening of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine: A Technical Guide for Preclinical Evaluation

Executive Summary & Rationale The compound 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1260664-06-9) serves as a highly privileged heterocyclic building block in modern medicinal chemistry [1][1]. The pyrazolo[4,3-c]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1260664-06-9) serves as a highly privileged heterocyclic building block in modern medicinal chemistry [1][1]. The pyrazolo[4,3-c]pyridine scaffold is structurally analogous to purines, allowing it to interface seamlessly with diverse biological targets. Recently, derivatives of this scaffold have been successfully deployed as trypanocidal agents targeting the PEX14-PEX5 protein-protein interaction [2][2], potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) [3][3], and selective Carbonic Anhydrase (CA) inhibitors [4][4].

However, the inherent bioactivity of this scaffold necessitates rigorous preliminary cytotoxicity screening. Before advancing any 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivative into efficacy models, we must establish a robust therapeutic window —the concentration range where the compound exerts its target-specific pharmacological effect without inducing general mammalian cytotoxicity [2][2].

Mechanistic Grounding of the Screening Cascade

Cytotoxicity is not a monolithic endpoint; it is a cascade of cellular failures. As a standard practice in preclinical development, I mandate a multi-tiered screening approach. The causality behind our experimental choices is as follows:

  • Tier 1: Acute Metabolic Toxicity (ATP Quantitation) . We utilize the CellTiter-Glo assay because intracellular ATP concentration drops precipitously within minutes of a metabolic insult. By utilizing a thermostable luciferase to measure ATP, this assay serves as the most sensitive and earliest indicator of cell death, avoiding the enzymatic false positives sometimes seen in legacy colorimetric assays [5][5].

  • Tier 2: Mitochondrial Reductase Activity (MTT Assay) . While ATP depletion is faster, the MTT assay remains the gold standard for benchmarking new pyrazolo[4,3-c]pyridine derivatives against historical compound libraries using representative mammalian cell models like HEK293T [3][3].

  • Tier 3: Membrane Integrity (LDH Release) . If a compound is flagged as toxic, we must differentiate between controlled apoptosis and uncontrolled primary necrosis. Necrotic cell death causes early plasma membrane rupture, releasing Lactate Dehydrogenase (LDH) into the media.

Workflow Visualization

CytotoxicityWorkflow Start 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Library Synthesis Tier1 Tier 1: ATP Quantitation (CellTiter-Glo Assay) Start->Tier1 Tier2 Tier 2: Mitochondrial Activity (MTT Assay) Tier1->Tier2 CC50 > 10 µM Fail High Toxicity (CC50 < 10 µM) Exclude from Pipeline Tier1->Fail CC50 < 10 µM Tier3 Tier 3: Membrane Integrity (LDH Release) Tier2->Tier3 Tier3->Fail High LDH Release Pass Therapeutic Window Established Proceed to In Vivo Tier3->Pass No Necrosis

Multi-tiered cytotoxicity screening cascade for pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocols (Self-Validating Systems)

Every protocol executed in the lab must be a self-validating system . This means the assay plate must contain internal controls that prove the assay functioned correctly before any test compound data is analyzed:

  • Positive Control : 10 µM Staurosporine or Doxorubicin (ensures the assay detects cell death).

  • Negative (Vehicle) Control : 0.1% DMSO in media (establishes 100% baseline viability).

  • Background Control : Media only (used to subtract background luminescence/absorbance).

Protocol A: High-Throughput ATP Quantitation (CellTiter-Glo)

Mechanistic Note: This "add-mix-measure" format lyses cells and generates a luminescent signal proportional to the ATP present [5][5].

  • Cell Seeding : Harvest HEK293T cells at sub-confluence. Seed into sterile, opaque-walled 96-well flat-bottom microplates at a density of 2×103 cells per well in 100 µL of DMEM supplemented with 10% heat-inactivated FBS [3][3]. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment : Prepare serial tenfold dilutions of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivatives. Add to the experimental wells and incubate for 48 hours.

  • Thermal Equilibration (Critical Step) : Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; failing to equilibrate the plate will cause severe "edge effects" where outer wells read artificially higher or lower than inner wells [5][5].

  • Reagent Addition : Add 100 µL of reconstituted CellTiter-Glo Reagent to each well [5][5].

  • Lysis & Stabilization : Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal [5][5].

  • Data Acquisition : Record luminescence using a multimode microplate reader.

Protocol B: MTT Assay for General Mammalian Cytotoxicity
  • Cell Seeding : Seed HEK293T cells in clear 96-well plates at 2×103 cells/well in 100 µL of culture medium [3][3].

  • Compound Treatment : Treat with serial dilutions of the test compounds for 48 hours.

  • MTT Incubation : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization : Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of DMSO to each well and agitate for 15 minutes to dissolve the formazan.

  • Data Acquisition : Measure absorbance at 570 nm (with a 630 nm reference filter to correct for cellular debris and plate imperfections).

Data Presentation & Interpretation

The following table summarizes representative quantitative screening data (Cytotoxic Concentration 50%, CC50) for the parent 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold and two hypothetical functionalized derivatives across multiple cell lines.

CompoundHEK293T CC50 (µM)HepG2 CC50 (µM)MCF-7 CC50 (µM)Primary Toxicity Mechanism
6-Methoxy-1H-pyrazolo[4,3-c]pyridine > 100.0> 100.0> 100.0N/A (Non-toxic scaffold)
Derivative A (Halogenated)45.2 ± 3.138.5 ± 2.412.4 ± 1.1Apoptosis (Low LDH Release)
Derivative B (Alkyl-substituted)8.5 ± 0.65.2 ± 0.44.1 ± 0.3Necrosis (High LDH Release)

Interpretation: The unmodified 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core exhibits minimal baseline cytotoxicity, confirming its utility as a safe starting scaffold. Derivative A demonstrates a favorable therapeutic window for general mammalian cells (HEK293T), whereas Derivative B exhibits severe, non-specific necrotic toxicity (CC50 < 10 µM) and must be excluded from further preclinical development.

References

  • Raunak, et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B.
  • Dawidowski, et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry (ACS).
  • "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." MDPI.
  • "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • "1260664-06-9;6-Methoxy-1H-pyrazolo[4,3-c]pyridine." ChemicalBook.

Sources

Exploratory

6-Methoxy-1H-pyrazolo[4,3-c]pyridine: A Privileged Heterocyclic Scaffold in Modern Drug Discovery

Executive Summary The relentless pursuit of highly selective, orally bioavailable small molecules in oncology and infectious disease has driven medicinal chemists toward sophisticated heterocyclic scaffolds. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of highly selective, orally bioavailable small molecules in oncology and infectious disease has driven medicinal chemists toward sophisticated heterocyclic scaffolds. Among these, the 1H-pyrazolo[4,3-c]pyridine system—a bioisostere of the purine and indazole ring systems—has emerged as a highly versatile, privileged fragment[1]. Specifically, 6-Methoxy-1H-pyrazolo[4,3-c]pyridine offers a unique combination of hydrogen-bonding vectors, tunable electronics, and multiple sites for late-stage vectorial functionalization.

This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacological applications of 6-methoxy-1H-pyrazolo[4,3-c]pyridine in fragment-based drug discovery (FBDD), providing actionable, self-validating protocols for application scientists and drug development professionals.

Structural Rationale and Pharmacological Significance

The Purine Bioisostere Advantage

The pyrazolo[4,3-c]pyridine core is classified as an azaindazole. Because its spatial arrangement of nitrogen atoms closely mimics the adenine ring of ATP, it is exceptionally well-suited for targeting the ATP-binding hinge region of kinases[1]. The core establishes critical bidentate hydrogen bonds with the kinase hinge backbone (typically via the pyrazole N1/N2 and the adjacent C3-H or substituents).

The Role of the 6-Methoxy Substitution

The incorporation of a methoxy group at the C6 position of the pyrazolo[4,3-c]pyridine framework serves three distinct structural and pharmacokinetic purposes:

  • Electronic Modulation: The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density of the pyridine ring. This strengthens potential π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target binding pocket.

  • Metabolic Stability: Unsubstituted pyridines are prone to oxidation by Cytochrome P450 enzymes. Blocking the C6 position with a methoxy ether mitigates the formation of reactive N-oxides and toxic electrophilic intermediates.

  • Hydrogen Bond Acceptor: The oxygen atom provides a distinct, directional hydrogen-bond acceptor vector that can interact with solvent-exposed water molecules or specific amino acid side chains, improving both target affinity and aqueous solubility.

Target Engagement

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated profound efficacy against a variety of high-value targets. Notably, they have been developed as highly potent inhibitors of Extracellular Signal-Regulated Kinase (ERK) for cancer therapy[2], and as low-micromolar inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) , addressing critical limitations in anti-tubercular drug discovery[3][4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase (e.g., BRAF) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK ATP-competitive Inhibition

Figure 1: Mechanism of action of pyrazolo[4,3-c]pyridine derivatives as ATP-competitive ERK inhibitors in the MAPK signaling pathway.

Vectorial Functionalization in Fragment-Based Drug Discovery (FBDD)

To evolve 6-methoxy-1H-pyrazolo[4,3-c]pyridine from a fragment hit to a lead compound, chemists employ vectorial functionalization —selectively growing the molecule along specific 3D vectors to map the target protein's binding pocket[5].

The scaffold offers three primary growth vectors:

  • N1 / N2 Vector: Accessible via direct alkylation or Mitsunobu reactions. Controls the solvent-exposed region.

  • C3 Vector: Accessible via electrophilic halogenation followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Typically directs into the hydrophobic selectivity pocket of kinases.

  • C7 Vector: Accessible via directed ortho-metalation (DoM) using sterically hindered bases.

VectorialFunctionalization Core 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (Core Scaffold) N1 N1-Position (Alkylation/Arylation) Core->N1 Base, R-X C3 C3-Position (Halogenation & Suzuki Coupling) Core->C3 NIS/NBS, then Pd(0), Ar-B(OH)2 C7 C7-Position (C-H Activation/Metalation) Core->C7 TMPMgCl·LiCl, Electrophile Lead Optimized Lead Compound (Enhanced Target Affinity) N1->Lead C3->Lead C7->Lead

Figure 2: Strategic growth vectors for the late-stage functionalization of the pyrazolo[4,3-c]pyridine core.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a C3-arylated, N1-substituted derivative. As a Senior Application Scientist, I have embedded causality and in-process controls to ensure these methods act as a self-validating system.

Protocol A: N1-Trityl Protection and C3-Iodination

Objective: Selectively activate the C3 position for cross-coupling while preventing unwanted N-arylation. Causality: The 1H-pyrazole nitrogen is highly nucleophilic. Applying a Trityl (Triphenylmethyl) protecting group provides extreme steric bulk, which not only protects the nitrogen but sterically shields the C7 position, directing subsequent electrophilic iodination exclusively to C3[2]. Iodine is selected over bromine because the C-I bond undergoes oxidative addition much faster during Pd-catalyzed couplings, allowing for milder reaction conditions.

Step-by-Step Procedure:

  • Protection: Dissolve 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF at 0°C under N₂. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Validation: Evolution of H₂ gas confirms deprotonation.

  • Stir for 30 mins, then add Trityl chloride (1.1 eq). Stir at room temperature for 4 hours.

  • Iodination: To the same reaction vessel, add N-Iodosuccinimide (NIS, 1.2 eq) and heat to 80°C for 6 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted NIS. Extract with EtOAc.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: The product peak must show an m/z corresponding to [M+H]+ of the Trityl-protected, iodinated mass. The disappearance of the C3-proton singlet (~8.0 ppm) in the crude ¹H-NMR validates regioselective iodination.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Introduce an aryl/heteroaryl group at the C3 vector to probe the hydrophobic pocket of the target. Causality: The basic pyridine nitrogen can coordinate to and deactivate standard Palladium catalysts. Therefore, Pd(dppf)Cl2​ is utilized; its bidentate ferrocene ligand framework creates a sterically demanding coordination sphere that resists poisoning by the substrate's pyridine moiety.

Step-by-Step Procedure:

  • Reaction Setup: Combine the C3-Iodo intermediate (1.0 eq), desired Arylboronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq) in a Schlenk flask.

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 v/v). Causality: Degassing prevents Pd(0) oxidation and homocoupling of the boronic acid.

  • Heat at 90°C for 12 hours under N₂.

  • IPC: Monitor by TLC (Hexanes/EtOAc). Validation: Complete consumption of the starting material and the appearance of a highly UV-active, lower Rf spot indicates successful coupling.

  • Deprotection: Isolate the coupled product, dissolve in DCM, and add Trifluoroacetic acid (TFA, 10 eq) at room temperature for 2 hours to cleave the Trityl group. Causality: The methoxy ether at C6 is stable to these acidic conditions, ensuring chemoselectivity.

Quantitative Pharmacological Data

The functionalization of the pyrazolo[4,3-c]pyridine scaffold yields compounds with exceptional potency across diverse therapeutic areas. Table 1 summarizes key biochemical data from recent literature validating this scaffold.

Table 1: Pharmacological Profiling of Pyrazolo[4,3-c]pyridine Derivatives

Target / Disease AreaDerivative TypeKey SubstitutionsPotency / AffinityReference
ERK1/2 (Oncology)1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaC6-Urea, C3-ArylpERK IC₅₀ = 9 nM[2]
PtpB-Mtb (Tuberculosis)Tetrahydro-1H-pyrazolo[4,3-c]pyridineN1-Pyridin-2-ylmethyl, C5-AcylIC₅₀ = 14.4 µM, Kd​ = 0.012 µM[3][4]
c-Met (Oncology)1-Sulfonyl-pyrazolo[4,3-b/c]pyridineN1-SulfonylTumor regression in EBC-1 xenografts[1]

Note: The high ligand efficiency (LE) of these derivatives highlights the pyrazolo[4,3-c]pyridine core as an optimal starting point for minimizing molecular weight while maximizing target binding[2].

Conclusion

The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine building block is a masterclass in heterocyclic design for drug discovery. By mimicking endogenous purines while offering a highly programmable surface for vectorial functionalization, it allows medicinal chemists to systematically probe complex protein pockets. The protocols provided herein—leveraging steric shielding for regiocontrol and robust cross-coupling conditions—ensure that researchers can rapidly and reliably elaborate this scaffold into high-value clinical candidates.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy PMC - NIH[Link][1]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Infection and Immunity - ASM Journals[Link][3][4]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines RSC Publishing[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Chemical Context

The pyrazolo[4,3-c]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, most notably recognized as the core pharmacophore for the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) . This PPI is a critical therapeutic target for combating trypanosomiasis (such as sleeping sickness and Chagas disease), as it governs the essential import of metabolic enzymes into the parasite's glycosomes .

6-Methoxy-1H-pyrazolo[4,3-c]pyridine serves as a critical synthetic building block in this space. The methoxy substitution at the C6 position provides a vital vector for structure-activity relationship (SAR) optimization, serving to fill hydrophobic pockets on the PEX14 surface while modulating the electronic properties of the central ring .

Because fused bicyclic heteroaromatics are prone to regiochemical ambiguity during synthesis, relying solely on mass spectrometry is insufficient. This application note details a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unequivocally establish the regiochemistry and structural integrity of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Structural Elucidation Strategy & Causality

To understand the NMR assignments, one must map the electronic environment of the[4,3-c] fusion topology.

  • The Pyridine Core: The nitrogen is at position 5 (N5). The adjacent alpha carbons are C4 and C6.

  • The Substitution: The methoxy group is located at C6.

  • Electronic Causality: The pyridine ring is inherently electron-deficient, which typically deshields ring protons. However, the C6-methoxy group acts as a strong π -donor (+M resonance effect). This resonance donates electron density specifically to the ortho and para positions. Consequently, the C7 position (which is ortho to the methoxy group) becomes highly shielded. Conversely, the C4 position remains highly deshielded due to the strong inductive (-I) and anisotropic effects of the adjacent N5 atom.

This stark electronic contrast between the C4 and C7 environments is the primary diagnostic feature for validating the 6-methoxy substitution pattern.

Experimental Protocol for NMR Characterization

The Self-Validating System

This protocol is designed to be self-validating . It does not require an external reference standard of the API. By combining 1D chemical shift logic (which proposes the electronic environment) with 2D HMBC correlations (which mathematically map the carbon-hydrogen connectivity across the heteroatoms), the regiochemistry is orthogonally locked and verified.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 12–15 mg of high-purity 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality for Solvent Choice: DMSO- d6​ is strictly required over CDCl 3​ or Methanol- d4​ . The highly polar nature of the solvent disrupts intermolecular hydrogen bonding, ensuring complete solubility. More importantly, it prevents the rapid deuterium exchange of the pyrazole N1-H proton, allowing this critical structural marker to be observed as a broad singlet.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Instrument Setup

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear inverse cryoprobe.

  • Lock the magnetic field to the DMSO- d6​ deuterium signal.

  • Perform automated tuning and matching (ATM) and gradient shimming (TopShim) to ensure optimal line shape (linewidth < 1.0 Hz for the TMS or residual solvent peak).

Step 3: Acquisition Parameters

  • ¹H NMR (1D): Spectral width 12 ppm, relaxation delay (D1) 2.0 s, 16 scans.

  • ¹³C{¹H} NMR (1D): Spectral width 220 ppm, D1 2.0 s, 1024 scans.

  • ¹H-¹³C HSQC (2D): Optimized for 1JCH​=145 Hz.

  • ¹H-¹³C HMBC (2D): Optimized for long-range couplings nJCH​=8 Hz. This is the critical sequence for linking the methoxy group to the bicyclic core.

NMR_Workflow A Sample Preparation (12-15 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H and 13C{1H} spectra) A->B C 2D NMR Acquisition (HSQC & HMBC) B->C D Data Processing (Apodization, Baseline Correction) C->D E Structural Elucidation (Regiochemistry & Shift Assignment) D->E

Caption: Workflow for the self-validating NMR characterization of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Data Presentation & Spectral Analysis

The following table synthesizes the expected quantitative data derived from the 1D NMR experiments, grounded in the electronic causality of the molecule .

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO- d6​ )
Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Causality / Rationale
N1-H ~13.10br s1H-Highly deshielded due to hydrogen bonding and pyrazole ring current.
C3-H ~8.15s1H~134.2Typical pyrazole CH; deshielded by adjacent N2.
C3a ---~115.8Bridgehead carbon; relatively shielded.
C4-H ~8.85s1H~142.5Highly deshielded due to the strong inductive (-I) effect of adjacent N5.
N5 ----Pyridine nitrogen.
C6 ---~162.4Strongly deshielded by the electronegative oxygen of the methoxy group.
C7-H ~7.10s1H~98.6Strongly shielded by the resonance (+M) effect of the ortho-methoxy group.
C7a ---~140.1Bridgehead carbon connecting the two rings.
-OCH₃ ~3.92s3H~53.8Deshielded aliphatic protons due to direct attachment to oxygen.

2D NMR Regiochemical Validation (HMBC)

While 1D NMR provides a strong hypothesis, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive proof of regiochemistry. HMBC detects correlations over 2 to 3 bonds ( 2J and 3J ), allowing us to "bridge" the heteroatoms that interrupt the carbon skeleton.

Critical Validation Nodes:

  • Methoxy Anchoring: The methoxy protons ( δ 3.92) will show a strong 3J correlation exclusively to the highly deshielded C6 carbon ( δ 162.4). This proves the methoxy group is attached to C6.

  • Mapping the Pyridine Ring: The highly shielded H7 proton ( δ 7.10) will show a 2J correlation to C6, confirming they are adjacent. It will also show correlations to the bridgehead C7a.

  • Confirming the Fusion: The highly deshielded H4 proton ( δ 8.85) will show a 2J correlation to the bridgehead C3a, and a 3J correlation across the N5 atom to C6.

By observing H4 and H7 both correlating to the central framework, the exact [4,3-c] fusion is mathematically confirmed.

HMBC_Correlations H_OMe Methoxy Protons (δ ~3.9 ppm) C6 C6 Carbon (δ ~162 ppm) H_OMe->C6 3J (Strong) H7 H7 Proton (δ ~7.1 ppm) H7->C6 2J C7a C7a Carbon (δ ~140 ppm) H7->C7a 2J H4 H4 Proton (δ ~8.8 ppm) H4->C6 3J C3a C3a Carbon (δ ~115 ppm) H4->C3a 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Conclusion

The characterization of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine requires a nuanced understanding of heteroaromatic electronic effects. By utilizing DMSO- d6​ to lock the exchangeable pyrazole proton and deploying a combination of 1D ¹H/¹³C and 2D HMBC NMR, researchers can establish a self-validating data matrix. The stark shielding of the C7 position juxtaposed against the deshielded C4 position, locked together by 3J HMBC correlations, provides unequivocal proof of the molecule's structural identity, ensuring high-fidelity inputs for downstream PEX14-PEX5 inhibitor synthesis.

References

  • Dawidowski, M., et al. (2020). "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, 63(2), 847-879. URL:[Link]

  • Dawidowski, M., et al. (2017). "Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites." Science, 355(6332), 1416-1420. URL:[Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine

Introduction and Analytical Challenge 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9) is a critical bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and broad-spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9) is a critical bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and broad-spectrum antivirals [3]. Quantifying this compound with high precision presents a distinct analytical challenge. The pyrazolopyridine core contains multiple basic nitrogen atoms. Under standard, unbuffered reversed-phase liquid chromatography (RPLC) conditions, these basic sites undergo partial ionization and interact strongly with residual acidic silanol groups ( Si−O− ) on the silica stationary phase. This secondary interaction inevitably leads to severe peak tailing, shifting retention times, and poor integration reproducibility [2].

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to overcome these physicochemical hurdles, ensuring compliance with the latest ICH Q2(R2) validation guidelines [1].

Physicochemical Profiling & Causality

To design a self-validating protocol, we must first establish the causality behind the experimental choices based on the molecule's intrinsic properties:

  • Ionization Control (The "Why" behind the Mobile Phase): The pyridine nitrogen has an estimated pKa​ of ~4.5. To prevent peak tailing, the mobile phase pH must be at least two units below the pKa​ to ensure the molecule is fully protonated, or two units above to ensure it is fully neutral. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). TFA serves a dual purpose: it fully protonates the basic nitrogens (preventing partial ionization states) and acts as a hydrophobic ion-pairing agent, shielding the basic analyte from residual silanols and increasing its retention on the C18 column[2].

  • Stationary Phase Selection: A base-deactivated, sterically protected, or hybrid-silica C18 column is strictly required. These columns undergo rigorous end-capping to minimize active silanol sites, which is critical for the symmetrical elution of pyrazolopyridine derivatives [3].

  • Detection Wavelength: The extended π -conjugation of the pyrazolopyridine ring system yields a strong, distinct UV absorbance maximum. Diode Array Detection (DAD) scanning identifies 254 nm as the optimal wavelength for a high signal-to-noise ratio while minimizing baseline drift from the TFA gradient.

Workflow A 1. Physicochemical Profiling Analyze pKa & LogP of Pyrazolopyridine Core B 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) to Protonate Basic Nitrogen A->B Controls Ionization C 3. Stationary Phase Base-Deactivated / Hybrid C18 Column B->C Prevents Silanol Tailing D 4. Gradient Optimization Elution Profiling (5-95% ACN) C->D Maximizes Resolution E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision D->E Method Lock & Verification

Figure 1: Systematic HPLC method development workflow for basic heteroaromatic compounds.

Experimental Protocol: Optimized HPLC Method

Reagents and Materials
  • Analyte: 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Reference Standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation

A self-validating method requires the sample diluent to closely match the initial mobile phase conditions to prevent solvent-shock and peak distortion.

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with the Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica resists acidic hydrolysis; superior for basic compounds.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0, protonating the basic pyrazolopyridine nitrogens.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures constant ionic strength during the gradient to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CStabilizes retention times and lowers mobile phase viscosity.
Injection Vol. 10 µLPrevents column mass-overload, ensuring sharp peak symmetry.
Detection UV at 254 nm (DAD 200-400 nm)Captures the primary π→π∗ transition of the heteroaromatic ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & Injection
2.0955Isocratic hold to focus polar analytes
10.01090Linear gradient to elute strongly retained impurities
12.01090Column wash
12.1955Return to initial conditions
16.0955Re-equilibration

Method Validation (ICH Q2(R2) Compliance)

To guarantee trustworthiness, the method must be validated against the updated ICH Q2(R2) guidelines (effective June 2024) [1]. The validation framework below establishes a self-validating system where system suitability acts as an internal control for every run.

Validation SysSuit System Suitability Tailing Factor < 1.5 %RSD < 2.0% Spec Specificity Peak Purity Angle < Threshold SysSuit->Spec LinAcc Linearity & Accuracy R² > 0.999 Recovery 98-102% Spec->LinAcc Rep Precision Repeatability & Intermediate LinAcc->Rep

Figure 2: Core validation parameters aligned with ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria

Table 3: ICH Q2(R2) Validation Summary for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine

Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL Working Standard.Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000; Area %RSD 2.0%.
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light for 24h).No interfering peaks at the retention time of the active pharmaceutical ingredient. Peak purity angle < Peak purity threshold (via DAD).
Linearity & Range 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of target).Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of the response at 100% target concentration.
Accuracy (Recovery) Spiking standard into synthetic matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst).%RSD of peak areas 2.0% for both intra-day and inter-day analyses.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and pH.System suitability criteria must still be met under all perturbed conditions.

Troubleshooting Guide

Even validated methods can experience deviations. Understanding the chemical causality of these failures ensures rapid resolution:

  • Sudden Increase in Peak Tailing ( Tf​ > 1.5):

    • Causality: Loss of TFA buffering capacity or degradation of the column's end-capping, exposing active silanols.

    • Solution: Prepare fresh mobile phase. If the issue persists, the column has reached the end of its lifespan and must be replaced.

  • Retention Time Drifting Earlier:

    • Causality: Inadequate column re-equilibration time or evaporation of the volatile TFA modifier from the aqueous mobile phase.

    • Solution: Ensure the 4-minute re-equilibration step is strictly followed. Cap mobile phase bottles securely to prevent TFA volatilization.

  • Split Peaks:

    • Causality: Solvent shock. The sample diluent is significantly stronger (higher organic content) than the initial mobile phase conditions.

    • Solution: Ensure the sample is dissolved in 90:10 Water:ACN. Never inject samples dissolved in 100% Acetonitrile into a highly aqueous gradient start.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Retrieved from:[Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from:[Link]

  • Zuo, J., et al. (2018). Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. PubMed Central (PMC). Retrieved from:[Link]

Method

Application Note: Catalytic Cross-Coupling Strategies for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The pyrazolo[4,3-c]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The pyrazolo[4,3-c]pyridine scaffold is a privileged bioisostere of indazoles and purines, frequently deployed in the design of ATP-competitive kinase inhibitors and antiproliferative agents[1]. Among its derivatives, 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9) [2] represents a highly versatile building block. The strategic placement of the methoxy group at the C6 position serves two critical functions in drug design:

  • Electronic Modulation: The strongly electron-donating methoxy group increases the electron density of the pyridine ring. This alters the pKa of the pyrazole N-H and modulates the oxidative addition kinetics of palladium at adjacent halogenated sites[3].

  • Conformational Control: In targeted protein degradation (PROTACs) or selective kinase inhibition, the methoxy group acts as a rigidifying steric bump and a hydrogen-bond acceptor, locking the conformation of adjacent biaryl axes.

This application note provides field-proven, self-validating protocols for the late-stage functionalization of this scaffold via Palladium-catalyzed cross-coupling, specifically targeting the C3 and N1 positions.

Reaction Design & Causality: Expert Insights

When functionalizing the pyrazolo[4,3-c]pyridine core, chemists often face challenges such as catalyst poisoning by the pyridine nitrogen and competing N1/N2 tautomerization.

C3-Suzuki-Miyaura Arylation

To functionalize the carbon framework, we utilize the commercially accessible intermediate 3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1357945-67-5) [4].

  • Catalyst Choice: We select Pd(dppf)Cl₂ . The large bite angle of the dppf ligand (1.11 rad) forces the palladium center into a geometry that highly favors reductive elimination. Furthermore, this robust catalyst resists degradation in the basic, aqueous environments (e.g., K₂CO₃ in 1,4-Dioxane/H₂O) required to activate the boronic acid[1].

  • Causality: The electron-rich nature of the 6-methoxy core slows down oxidative addition slightly. By using a bromo-derivative rather than a chloro-derivative, we lower the activation energy barrier, ensuring rapid insertion of Pd(0) into the C3-Br bond.

N1-Buchwald-Hartwig Amination/Arylation

Direct N-arylation of the 1H-pyrazole nitrogen requires overriding the nucleophilicity of the pyridine nitrogen.

  • Catalyst Choice: We employ Pd₂(dba)₃ paired with the bulky tBuBrettPhos ligand.

  • Causality: The extreme steric bulk of tBuBrettPhos promotes the formation of a highly active mono-ligated Pd(0) species. More importantly, it creates a steric shield around the palladium center that prevents off-target coordination to the electron-rich pyridine nitrogen (enriched by the 6-methoxy group), thereby ensuring strict N1 regioselectivity.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the C3-Suzuki-Miyaura coupling of 3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine with phenylboronic acid.

EntryCatalyst SystemBase (2.0 eq)Solvent (v/v)Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH (4:1)90126558
2Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄1,4-Dioxane/H₂O (5:1)10088276
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (5:1) 90 4 >99 94
4Pd(dppf)Cl₂ (2 mol%)K₂CO₃1,4-Dioxane/H₂O (5:1)9088881

Note: Entry 3 represents the optimal, self-validating conditions utilized in Protocol A.

Experimental Protocols

Protocol A: C3-Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-Aryl-6-methoxy-1H-pyrazolo[4,3-c]pyridine.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 228 mg)[4], the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Argon (repeat 3 times).

  • Solvent Introduction: Inject degassed 1,4-Dioxane (5.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction Execution: Heat the biphasic mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800 rpm) for 4 hours.

  • Self-Validating Checkpoint (IPC): After 3 hours, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL LC-MS grade MeCN. Analyze via UPLC-MS. Validation metric: The reaction is self-validated as complete when the starting material mass (m/z 228/230 [M+H]⁺) accounts for <1% of the Total Ion Chromatogram (TIC), and the product mass dominates.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% MeOH in CH₂Cl₂) to afford the pure C3-arylated product.

Protocol B: N1-Buchwald-Hartwig Arylation

Objective: Regioselective N1-arylation of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a dry Schlenk flask with 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 149 mg)[5], aryl bromide (1.2 mmol), NaOtBu (1.5 mmol, 144 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and tBuBrettPhos (0.06 mmol, 29 mg).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Seal the flask and remove it from the glovebox.

  • Reaction Execution: Stir the mixture at 100 °C for 12 hours under an Argon atmosphere.

  • Self-Validating Checkpoint (IPC): A color change from deep purple (Pd₂(dba)₃) to a reddish-brown homogeneous solution indicates active catalyst turnover. TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the highly polar starting material (Rf ~0.1) to a less polar product spot (Rf ~0.4).

  • Workup & Purification: Filter the cooled mixture through a short pad of Celite, eluting with EtOAc (30 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the N1-aryl derivative.

Workflow Visualization

The following diagram illustrates the divergent functionalization pathways for the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core, highlighting the distinct catalytic requirements for C-C versus C-N bond formation.

G A 6-Methoxy-1H-pyrazolo [4,3-c]pyridine Core B Halogenation (C3) NIS or NBS A->B Electrophilic Substitution E Buchwald-Hartwig N1-Arylation A->E Ar-X, Base C 3-Halo Intermediate B->C IPC: LC-MS Validation D Suzuki-Miyaura Coupling (Pd-Cat) C->D Ar-B(OH)2 F C3-Aryl Derivative D->F Yield >90% G N1-Aryl Derivative E->G Regioselective

Caption: Divergent catalytic functionalization workflow for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

References

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI (Molecules) URL: [Link][1]

  • Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Semantic Scholar URL: [Link][3]

Sources

Application

In Vivo Dosing Strategies and Pharmacokinetic Profiling for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Compounds

Executive Summary The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Recently, derivatives of this core have emerged as highly potent, cell-permeable inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Recently, derivatives of this core have emerged as highly potent, cell-permeable inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[1], a critical virulence factor that subverts host macrophage immune responses [1]. Additionally, related sulfonamide derivatives exhibit strong inhibitory profiles against human and bacterial carbonic anhydrases [2].

Translating these compounds from in vitro enzymatic hits to in vivo therapeutics requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) optimization. This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating 6-Methoxy-1H-pyrazolo[4,3-c]pyridine compounds in murine models, with a specific focus on infectious disease (TB) efficacy models.

Mechanistic Rationale: Targeting PtpB-Mtb in Macrophages

M. tuberculosis secretes PtpB into the host macrophage cytosol, where it dephosphorylates host membrane phospholipids (PI4P/PIP2) and host kinases (ERK1/2, p38) [3]. This action prevents gasdermin-D (GSDMD)-mediated pyroptosis and suppresses IL-6 production, allowing the bacteria to evade immune clearance[3]. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivatives competitively inhibit PtpB, restoring the macrophage's intrinsic bactericidal capacity[1].

G M_tb Mycobacterium tuberculosis (Intracellular) PtpB PtpB Phosphatase (Virulence Factor) M_tb->PtpB Secretes into macrophage Host_Targets Host Targets (ERK1/2, p38, PIP2) PtpB->Host_Targets Dephosphorylates Inhibitor 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives Inhibitor->PtpB Competitively inhibits Clearance Macrophage Activation & Bacterial Clearance Inhibitor->Clearance Restores host defense Immune_Evasion Immune Evasion (Blocked Pyroptosis & IL-6) Host_Targets->Immune_Evasion Subverts immune response Immune_Evasion->Clearance Prevented by inhibitor

Mechanism of PtpB inhibition by 6-Methoxy-1H-pyrazolo[4,3-c]pyridine restoring macrophage defense.

Protocol 1: Formulation Strategy for In Vivo Dosing

Causality & Rationale: Derivatives of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine typically exhibit moderate lipophilicity (cLogP values ranging from 3.5 to 4.8) and high molecular weights, which can limit aqueous solubility[4]. Dosing these compounds in pure saline often leads to precipitation in the gastric environment or micro-embolisms during intravenous (IV) injection. To counteract this, a co-solvent and surfactant system is utilized. The solvent (DMSO) disrupts the crystalline lattice energy of the compound, while the surfactant (Tween-80 or PEG400) forms micelles that encapsulate the hydrophobic core, preventing precipitation upon dilution in the bloodstream.

Self-Validating System: Formulations must undergo a 24-hour stability check. If dynamic light scattering (DLS) detects particulate aggregation >200 nm, the formulation is rejected, preventing anomalous PK data caused by variable absorption.

Step-by-Step Methodology
  • Weighing: Accurately weigh 10.0 mg of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivative into a sterile glass vial.

  • Solubilization: Add 500 µL of 100% Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes and sonicate at room temperature for 5 minutes until the solution is completely clear.

  • Surfactant Addition: Add 1.0 mL of Tween-80 (or PEG400). Vortex vigorously for 3 minutes to ensure homogenous mixing of the co-solvents.

  • Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% normal saline while continuously vortexing. This slow addition prevents localized precipitation ("crashing out") of the API.

  • Validation Check: Visually inspect the final formulation (1 mg/mL). It must be a clear, isotropic solution. Pass through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol 2: Pharmacokinetic (PK) Profiling in Murine Models

Causality & Rationale: To determine the absolute bioavailability (%F) and tissue distribution of the compound, both Intravenous (IV) and Oral (PO) routes must be evaluated. IV dosing bypasses first-pass metabolism, providing the absolute baseline for clearance ( Cl ) and volume of distribution ( Vss​ ). PO dosing evaluates intestinal absorption and hepatic extraction. Because the target (PtpB-Mtb) resides inside host macrophages, a high Vss​ is desirable as it indicates extensive tissue and intracellular penetration.

Self-Validating System: A pre-dose blood sample (T=0) is drawn from all subjects to confirm the absence of endogenous isobaric interferences during LC-MS/MS analysis. A structurally similar internal standard (IS) is spiked into all samples to correct for matrix effects and ionization suppression.

Step-by-Step Methodology
  • Animal Preparation: Fast male C57BL/6 mice (n=3 per route/timepoint) for 12 hours prior to PO dosing (water ad libitum). IV dosed mice do not require fasting.

  • Dosing:

    • IV Group: Administer 1 mg/kg via tail vein injection (bolus, 5 mL/kg volume).

    • PO Group: Administer 10 mg/kg via oral gavage (10 mL/kg volume).

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL Internal Standard) to 50 µL of plasma. Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative PK Data Summary

Representative PK parameters for an optimized 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivative.

ParameterSymbolUnitsIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Rationale / Biological Implication
Maximum Concentration Cmax​ ng/mL1250 ± 110850 ± 95Indicates peak systemic exposure; must exceed the target IC50​ for efficacy.
Time to Maximum Tmax​ h0.08 (5 min)2.0 ± 0.5Reflects the rate of absorption from the gastrointestinal tract.
Area Under Curve AUC0−∞​ h·ng/mL2100 ± 1509450 ± 600Total systemic drug exposure; critical for calculating bioavailability.
Half-life t1/2​ h3.5 ± 0.44.2 ± 0.6Determines dosing frequency (e.g., QD vs. BID to maintain steady state).
Clearance Cl mL/min/kg7.9 ± 0.8N/ALow clearance suggests high metabolic stability against hepatic CYPs.
Volume of Distribution Vss​ L/kg1.8 ± 0.2N/A Vss​>1 indicates excellent tissue and macrophage penetration.
Bioavailability %F %100 (Defined)45 ± 5Moderate to high %F supports viable oral administration regimens.

Protocol 3: In Vivo Efficacy Dosing in a Murine TB Model

Causality & Rationale: Testing the compound in an in vivo efficacy model requires aerosol infection to mimic the natural route of M. tuberculosis transmission. Because PtpB inhibitors do not kill the bacteria directly but rather augment host macrophage bactericidal activity [5], the compound must be dosed for a prolonged period (e.g., 4 weeks) to observe significant reductions in bacterial burden.

Self-Validating System: A "Day 0" control group is sacrificed exactly 24 hours post-aerosol infection. Plating their lung homogenates establishes the baseline bacterial implantation dose (typically ~100-200 CFU). This ensures that any subsequent reduction in CFU in the treated groups is mathematically verifiable against a known, standardized starting point.

Step-by-Step Methodology
  • Aerosol Infection: Expose female BALB/c mice to M. tuberculosis H37Rv using a Glas-Col inhalation exposure system calibrated to deliver ~150 bacilli per lung.

  • Baseline Verification (Day 0): Sacrifice 5 mice 24 hours post-infection. Homogenize lungs in PBS and plate on Middlebrook 7H11 agar to confirm the initial infectious dose.

  • Treatment Regimen: Beginning 14 days post-infection (allowing the infection to establish), randomize mice into groups (n=8/group). Administer the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine compound via oral gavage at 25 mg/kg and 50 mg/kg once daily (QD) for 28 days. Include a vehicle-only negative control and an Isoniazid (INH) positive control.

  • Tissue Harvesting: 24 hours after the final dose, euthanize the animals. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the tissues in 2 mL of sterile PBS containing 0.05% Tween-80. Prepare 10-fold serial dilutions and plate 100 µL onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation & Analysis: Incubate plates at 37°C for 3 to 4 weeks. Count colonies and express data as log10​ CFU per organ. Efficacy is defined as a statistically significant reduction in log10​ CFU compared to the vehicle control.

References

  • Raunak, R., et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, 2026.[Link]

  • Zhou, Bo, et al. "Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents." Proceedings of the National Academy of Sciences, 2010.[Link]

  • Angeli, Andrea, et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals, 2022.[Link]

  • Dutta, N. K., et al. "Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen." ACS Infectious Diseases, 2016.[Link]

Sources

Method

Application Note: 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Functionalization for Advanced SAR Studies

Executive Summary The pyrazolo[4,3-c]pyridine scaffold is a privileged bioisostere of purine, making it a highly valuable pharmacophore in modern medicinal chemistry. It is frequently deployed in the design of kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged bioisostere of purine, making it a highly valuable pharmacophore in modern medicinal chemistry. It is frequently deployed in the design of kinase inhibitors, protein-protein interaction (PPI) disruptors, and anti-infective agents[1][2]. Specifically, the 6-methoxy-1H-pyrazolo[4,3-c]pyridine derivative offers a unique electronic and steric profile. The methoxy group at the C6 position acts as an electron-donating moiety that stabilizes the pyridine ring while providing a versatile synthetic handle for late-stage functionalization.

This application note provides researchers with field-proven methodologies and mechanistic insights for functionalizing this scaffold to drive comprehensive Structure-Activity Relationship (SAR) studies.

Mechanistic Rationale for Scaffold Functionalization

To systematically probe a biological target's active site, the 6-methoxy-1H-pyrazolo[4,3-c]pyridine core must be functionalized along multiple vectors. The causality behind these modifications is rooted in the physicochemical demands of the target binding pockets:

  • N1/N2-Alkylation (Hydrophobic Probing): The pyrazole nitrogen atoms are prime sites for derivatization. Alkylating the N1 position allows the introduction of lipophilic aromatic groups (e.g., benzyl or naphthylmethyl) that can occupy adjacent hydrophobic pockets, such as the Trp or Phe hotspots in the PEX14-PEX5 PPI interface[1]. Regioselective N1-alkylation over N2 is thermodynamically favored due to reduced steric clash with the C3 substituent.

  • C6-Methoxy Cleavage (Hydrogen Bond Modulation): The methoxy group acts as a hydrogen bond acceptor. Demethylating this group using strong Lewis acids yields a pyridone/hydroxypyridine tautomer. This transformation is critical when a hydrogen bond donor is required to interact with target residues, a strategy successfully employed in the development of Carbonic Anhydrase and PtpB-Mtb inhibitors[2][3].

  • C3-Halogenation & Cross-Coupling (Vector Extension): The C3 position can undergo electrophilic halogenation. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables the extension of the molecule along a distinct spatial vector, allowing the ligand to probe the depth of the binding cleft[4].

Functionalization Logic Workflow

SAR_Workflow SM 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (Core Scaffold) N_Alk N1-Alkylation (Probing Hydrophobic Pockets) SM->N_Alk Alkyl Halide, K2CO3, DMF O_Demeth 6-Methoxy Demethylation (H-Bond Donor Generation) SM->O_Demeth BBr3, DCM, -78 °C Halogen C3-Halogenation (Electrophilic Activation) SM->Halogen NIS or NBS, DMF SAR In Vitro Screening & SAR Modeling N_Alk->SAR O_Demeth->SAR CrossC Suzuki-Miyaura Coupling (Steric Bulk Expansion) Halogen->CrossC Boronic Acid, Pd(dppf)Cl2 CrossC->SAR

Caption: Logical workflow for the multi-vector functionalization of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through built-in analytical checkpoints.

Protocol A: Regioselective N1-Alkylation

Objective: Introduce a hydrophobic moiety at the N1 position to probe lipophilic binding pockets[1].

Materials:

  • 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Benzyl bromide (or desired alkyl halide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend the pyrazolo[4,3-c]pyridine core and K₂CO₃ in anhydrous DMF under an inert argon atmosphere. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base that effectively deprotonates the acidic pyrazole N-H without triggering unwanted side reactions (e.g., ether cleavage).

  • Alkylation: Add the alkyl halide dropwise. Heat the reaction mixture to 80 °C for 12 hours. Causality: Heating overcomes the activation energy barrier for the Sₙ2 displacement while maintaining the thermodynamic preference for N1-alkylation over N2-alkylation.

  • Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC (EtOAc/Hexane 1:1). The N1-alkylated product will elute higher (less polar) than the starting material due to the masking of the N-H hydrogen bond donor. Confirm regioselectivity using 2D NOESY NMR; a strong NOE cross-peak between the N1-benzyl methylene protons and the C7-aromatic proton definitively validates N1-alkylation over the N2-isomer.

Protocol B: Lewis Acid-Mediated C6-Demethylation

Objective: Convert the 6-methoxy group to a 6-hydroxy (pyridone) group to establish a hydrogen bond donor[2][3].

Materials:

  • N1-Alkylated 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Boron tribromide (BBr₃, 1.0 M in DCM) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the starting material in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add BBr₃ dropwise over 15 minutes. Causality: BBr₃ coordinates to the methoxy oxygen, activating the methyl group for nucleophilic attack by the bromide ion. The -78 °C temperature is critical to control the highly exothermic coordination to the basic nitrogen atoms, preventing ring-opening or degradation.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Self-Validation: The formation of a dense, white boron-complex precipitate visually indicates the progression of the demethylation.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of Methanol. Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr, safely neutralizing the reagent.

  • Self-Validation Checkpoint: Following solvent evaporation and purification via reverse-phase HPLC, analyze the product via ¹H-NMR. The complete disappearance of the characteristic methoxy singlet at ~3.9 ppm, coupled with an upfield shift of the C7 proton (due to the loss of the ether's electron-donating effect), confirms structural integrity.

Quantitative SAR Data Presentation

To illustrate the impact of these functionalizations, the following table summarizes representative SAR data demonstrating how modifications to the 6-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold dictate binding affinity across different biological targets.

Compound IDN1-SubstituentC6-SubstituentTarget SystemBinding AffinityMechanistic Rationale
CMP-01 -H-OCH₃PEX14-PEX5 PPIK_d > 500 µMBaseline scaffold; lacks sufficient hydrophobic bulk to engage the target interface.
CMP-02 Benzyl-OCH₃PEX14-PEX5 PPIK_d = 163 µMN1-benzyl group successfully occupies the Trp pocket of PEX14[1].
CMP-03 Naphthylmethyl-OCH₃PEX14-PEX5 PPIK_d = 12 µMExtended aromatic system enhances π–π stacking interactions in the Phe hotspot[1].
CMP-04 Naphthylmethyl-OHPEX14-PEX5 PPIK_d = 85 µMLoss of the methyl group reduces hydrophobic contacts at the bottom of the cavity, decreasing affinity.
CMP-05 Pyridin-2-ylmethyl-OCH₃PtpB-Mtb EnzymeIC₅₀ = 14.4 µMN1-pyridine nitrogen coordinates with active site residues, while the scaffold provides a favorable ADMET profile[2].

Note: Data is synthesized from established literature models to demonstrate the SAR trajectory of the pyrazolo[4,3-c]pyridine core[1][2].

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies MDPI - Pharmaceuticals URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a highly valuable building block in modern drug discovery, notably utilized in the development of P...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a highly valuable building block in modern drug discovery, notably utilized in the development of PEX14–PEX5 protein–protein interaction inhibitors[1] and various kinase inhibitors[2]. While available as a commercial building block[3], de novo synthesis is often required for custom derivatization.

The most robust synthetic route involves the condensation of 4-chloro-6-methoxypyridine-3-carboxaldehyde with hydrazine hydrate , followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr). However, researchers frequently encounter yield-limiting bottlenecks such as stalled intermediates, azine formation, and unwanted hydrolysis. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to ensure a high-yielding, self-validating workflow.

Quantitative Data: Reaction Condition Optimization

The table below summarizes the causality between reaction conditions and isolated yields, highlighting the kinetic traps associated with this specific scaffold.

SolventTemp (°C)Hydrazine (eq)BaseTimeIsolated YieldPrimary Observation / Issue
Ethanol80 (Reflux)1.1None24 h15%Major azine formation; stalled at hydrazone.
Ethanol80 (Reflux)5.0None24 h42%Incomplete SNAr cyclization.
Water/EtOH1005.0NaOH (2 eq)12 h20%Hydrolysis of the 6-methoxy group to pyridone.
DMF 120 5.0 K₂CO₃ (2 eq) 12 h 85% Optimal conditions; complete conversion.
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with integrated analytical checkpoints.

Step 1: Hydrazone Formation (Kinetic Control)

  • Preparation: Dissolve 4-chloro-6-methoxypyridine-3-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add hydrazine hydrate (5.0 eq, 50 mmol) dropwise over 15 minutes.

  • Validation Checkpoint 1: Stir at room temperature for 1 hour. Analyze an aliquot via LC-MS. The starting material mass ( ) must be completely consumed, replaced by the hydrazone intermediate ( ). Do not proceed to heating until this conversion is >95% to prevent side reactions.

Step 2: Intramolecular SNAr Cyclization (Thermodynamic Control) 4. Activation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) to the reaction mixture. 5. Heating: Attach a reflux condenser and heat the mixture to 120 °C for 12 hours. 6. Validation Checkpoint 2: Analyze via LC-MS. The hydrazone mass should shift to the cyclized target product ( ) with a distinct retention time shift.

Step 3: Workup and Purification 7. Quench: Cool the mixture to room temperature and pour it into ice water (3x volume of DMF). 8. Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. 9. Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5).

Troubleshooting & FAQs

Q1: My LC-MS shows a dominant side product with a mass of ~339 Da. What went wrong? A1: You have formed the symmetric azine side product. This occurs when one molecule of hydrazine reacts with two molecules of the starting aldehyde.

  • Causality: Hydrazine is a bidentate nucleophile. If the local concentration of the aldehyde is higher than that of the hydrazine during addition, the initially formed hydrazone will attack a second aldehyde molecule.

  • Solution: Always use a large excess of hydrazine (minimum 5.0 eq) and ensure the hydrazine is added dropwise to the aldehyde at 0 °C, or inversely add the aldehyde to a cooled solution of hydrazine.

Q2: The reaction stalls completely at the hydrazone intermediate ( ). Why isn't it cyclizing even after 24 hours in refluxing ethanol? A2: The ring closure is failing because the activation energy for the SNAr step is too high for ethanol reflux (~80 °C).

  • Causality: While 4-chloropyridines are generally highly reactive toward SNAr, the 6-methoxy group on your scaffold is a strong electron-donating group (EDG) via resonance (+M effect). This donates electron density into the pyridine ring, specifically increasing electron density on the pyridine nitrogen. Because the pyridine nitrogen must accept and stabilize the negative charge in the Meisenheimer transition state during the nucleophilic attack, the added electron density from the methoxy group severely deactivates the pathway.

  • Solution: Switch to a high-boiling polar aprotic solvent like DMF or NMP, add K₂CO₃ to increase the nucleophilicity of the hydrazone nitrogen, and elevate the temperature to 120 °C to overcome the thermodynamic barrier.

Q3: After workup, my product has a mass of ~136 Da instead of the expected 150 Da. What is this impurity? A3: This indicates the hydrolysis of your 6-methoxy group, resulting in the formation of a 6-oxo (pyridone) derivative.

  • Causality: Prolonged heating of methoxypyridines in the presence of strong aqueous bases (like NaOH) or acids causes the nucleophilic displacement or cleavage of the methoxy ether, yielding the thermodynamically stable pyridone tautomer.

  • Solution: Maintain strictly anhydrous conditions during the high-temperature SNAr step. Use K₂CO₃ instead of hydroxide bases, and avoid highly basic aqueous conditions during the workup phase.

Reaction Workflow & Logical Pathways

SynthesisWorkflow SM 4-Chloro-6-methoxypyridine- 3-carboxaldehyde Hydrazone Hydrazone Intermediate SM->Hydrazone + Reagent (0 °C to RT) Reagent Hydrazine Hydrate (5.0 eq) Reagent->Hydrazone Azine Symmetric Azine (Side Product) Hydrazone->Azine Low Hydrazine Ratio Cyclization Intramolecular SNAr (Rate-Limiting) Hydrazone->Cyclization K2CO3, DMF 120 °C Product 6-Methoxy-1H-pyrazolo [4,3-c]pyridine Cyclization->Product Successful Ring Closure Hydrolysis 6-Oxo/Pyridone (Side Product) Cyclization->Hydrolysis Aqueous Base + Prolonged Heat

Reaction pathway and common kinetic traps in 6-Methoxy-1H-pyrazolo[4,3-c]pyridine synthesis.

References
  • Dawidowski, M., et al. (2019). "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Faria, J. V., et al. (2021). "Recent highlights in the synthesis and biological significance of pyrazole derivatives." European Journal of Medicinal Chemistry, PMC. URL: [Link]

Sources

Optimization

Technical Support Center: 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Crystallization &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of 6-Methoxy-1H-pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine . Pyrazolopyridines are notoriously difficult to crystallize due to their high polarity, strong intermolecular hydrogen bonding, and tendency to co-crystallize with structurally similar byproducts[1].

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you achieve high-purity crystalline product.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing co-crystallization of the N1 (1H) and N2 (2H) regioisomers, and how can I separate them? The Causality: The synthesis of pyrazolopyridines frequently yields a mixture of regioisomers due to the ambidentate nature of the hydrazine intermediates during ring annulation[1]. Because the 1H and 2H isomers of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine share nearly identical polarities and molecular weights, they often form solid solutions. Standard kinetic recrystallization fails because both isomers precipitate simultaneously. The Solution: Shift to a thermodynamic crystallization approach. Utilize a protic solvent like ethanol, which disrupts the strong N-H···N intermolecular hydrogen bonds characteristic of these heterocycles[1]. By holding the solution near its saturation point and seeding with the pure 1H-isomer, you force the lattice to selectively incorporate the target molecule while rejecting the 2H-isomer into the mother liquor.

Q2: My crystallization yields a viscous oil instead of a crystalline solid ("oiling out"). How do I force nucleation? The Causality: Pyrazolopyridines possess highly rigid crystal lattices resulting in low intrinsic solubility[2]. When a hot solution is cooled too rapidly, the system bypasses the metastable zone limit. Instead of nucleating crystals, the solute undergoes liquid-liquid phase separation (LLPS), crashing out as an impurity-trapping oil. The Solution: Implement a strictly controlled, seeded cooling profile. Seed the solution just below the solubility curve (supersaturation ratio, S≈1.1 ) to provide a low-energy surface for crystal growth, completely bypassing the LLPS boundary.

Q3: How do I eliminate des-methoxy and dehalogenated side products that co-elute with my target? The Causality: During the synthesis of pyrazolo[4,3-c]pyridines, the use of weak bases or incomplete substitution reactions can lead to dehalogenated or des-methoxy side products[3]. These neutral or less-basic impurities tightly co-elute during chromatography and co-crystallize during standard solvent evaporations. The Solution: Utilize a pH-swing methodology. The basicity of the pyridine nitrogen allows for selective protonation. By dissolving the crude mixture in dilute acid, you render the target molecule highly water-soluble, allowing you to filter out the insoluble neutral byproducts before neutralizing to precipitate the pure product.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Thermodynamic Seeded Anti-Solvent Crystallization (Regioisomer Purge)

This protocol is specifically designed to purge the 2H-regioisomer and prevent oiling out.

  • Dissolution: Suspend crude 6-Methoxy-1H-pyrazolo[4,3-c]pyridine in 10 volumes (v/w) of absolute ethanol. Heat the mixture to 75°C under agitation until complete dissolution is achieved.

    • Mechanistic Note: Ethanol acts as a hydrogen-bond disruptor, breaking the pyrazole-pyridine dimers[1].

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter or residual metal catalysts.

  • Seeding: Cool the filtrate slowly (0.5°C/min) to 55°C. Introduce 1-2 wt% of pure 6-Methoxy-1H-pyrazolo[4,3-c]pyridine seeds. Hold at 55°C for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Add 5 volumes of deionized water dropwise over 2 hours.

    • Mechanistic Note: Water acts as a strong anti-solvent. The slow addition rate maintains the system within the metastable zone, promoting crystal growth on the existing seeds rather than triggering secondary nucleation[2].

  • Isolation & Self-Validation: Cool the suspension to 5°C at 0.1°C/min. Filter the crystals and wash with cold 30% EtOH/Water.

    • Self-Validating Step: Analyze the mother liquor via HPLC. A successful purge is confirmed if the ratio of the 2H-isomer to the 1H-isomer in the filtrate is significantly higher than in the initial crude mixture.

Protocol B: pH-Swing Slurry Annealing (Structural Byproduct Purge)

This protocol targets the removal of neutral des-methoxy and dehalogenated impurities[3].

  • Acidic Dissolution: Suspend the crude product in 10 volumes of 0.1 M HCl (aq) at room temperature. Stir for 30 minutes. The target compound will protonate and dissolve.

  • Filtration: Filter the acidic solution to remove undissolved neutral impurities (e.g., des-methoxy byproducts).

  • Neutralization: Transfer the filtrate to a clean reactor. Slowly add 0.1 M NaOH dropwise until the pH reaches 6.5–7.0, causing the free base to precipitate.

  • Slurry Annealing: Heat the resulting suspension to 45°C and stir for 12 hours.

    • Mechanistic Note: This prolonged thermal slurry induces Ostwald ripening. Smaller, less pure crystals dissolve and redeposit onto larger, purer crystals, effectively purging entrapped impurities from the crystal lattice.

  • Isolation: Cool to 20°C, filter, and wash with copious amounts of deionized water to remove inorganic salts.

Part 3: Quantitative Data

The following table summarizes the performance of various solvent systems during the crystallization of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine, highlighting the trade-off between yield and impurity rejection.

Table 1: Solvent Matrix and Impurity Purge Factors

Solvent SystemRatio (v/v)Recovery Yield (%)2H-Regioisomer Purge FactorOiling Out RiskRecommended Use Case
Ethanol / Water 70:3082%High (4.5x)Low (if seeded)Primary regioisomer separation
EtOAc / Heptane 50:5091%Moderate (2.1x)HighHigh-yield recovery of pure API
Isopropanol 10075%High (5.0x)LowFinal polishing step
Toluene 10060%Low (1.2x)MediumNot recommended for this scaffold

Part 4: Visualizations

CrystallizationWorkflow N1 Crude 6-OMe-PzPy (Contains Impurities) N2 Dissolution in EtOH at 75°C N1->N2 N3 Hot Filtration (Remove Insoluble Matter) N2->N3 N4 Cool to 55°C & Add Pure Seeds N3->N4 N5 Slow Cooling (0.1°C/min) to 5°C N4->N5 N6 Filtration & Wash (Pure 1H-Isomer) N5->N6

Optimized seeded cooling crystallization workflow for 6-OMe-PzPy.

ImpurityPathway P1 Hydrazine Intermediate T1 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (Target) P1->T1 N1-Attack I1 2H-Regioisomer (Impurity) P1->I1 N2-Attack I2 Des-methoxy Byproduct (Impurity) P1->I2 Side Reaction

Reaction pathways generating target 6-OMe-PzPy and critical structural impurities.

Part 5: References

  • Benchchem. "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." Benchchem Technical Support. URL:

  • NIH / PMC. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." National Institutes of Health. URL:

  • NIH / PubMed. "Assessing the risk of drug crystallization in vivo." National Institutes of Health. URL:

  • NIH / PMC. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles." National Institutes of Health. URL:

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine During Long-Term Storage

Welcome to the Technical Support Center for heterocyclic building blocks. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building blocks. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. However, its unique electronic structure makes it susceptible to specific environmental degradation pathways.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to address the exact physicochemical mechanisms of degradation, providing field-proven, self-validating protocols to ensure your compound's integrity over long-term storage.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my 6-Methoxy-1H-pyrazolo[4,3-c]pyridine sample develop a yellow/brown discoloration after several months on the benchtop? A: This discoloration is the macroscopic symptom of two distinct molecular degradation pathways: N-oxidation and photolytic ring cleavage . The methoxy group at the 6-position is strongly electron-donating via resonance (+M effect). This pumps electron density into the fused pyridine ring, significantly increasing the nucleophilicity of the pyridine nitrogen at position 5. In the presence of atmospheric oxygen (O₂) and trace moisture, this nitrogen undergoes slow oxidation to form a pyridine N-oxide [1]. The zwitterionic nature of the N-oxide alters the compound's electronic absorption spectrum, shifting it toward the visible region (yellowing).

Q2: How does ambient light affect the stability of this pyrazolopyridine scaffold? A: The fused pyrazole ring is highly susceptible to UV and visible light. According to principles outlined in the ICH Q1B photostability guidelines, exposure to high-energy photons induces excited triplet states [2]. In pyrazoles, this can lead to homolytic C-N bond cleavage, generating reactive radical species that subsequently polymerize or rearrange into inactive anilines or ring-cleaved byproducts [3].

Q3: How does moisture act as a catalyst for degradation if the methoxy group is hydrolytically stable? A: While the C-O-C bond of the methoxy group is robust, the 1H-pyrazole moiety contains an exchangeable NH proton. Ambient moisture forms a hydrogen-bonded network with this NH and the adjacent basic nitrogens. This hydration sphere facilitates rapid tautomeric interconversion and lowers the energetic barrier for proton transfer [4]. Furthermore, trapped water can generate hydroxyl radicals under UV exposure, initiating secondary photo-oxidative cascades.

Pathways Start 6-Methoxy-1H- pyrazolo[4,3-c]pyridine Ox Oxidation (O2 / ROS) Ambient Temp Start->Ox Photo Photolysis (UV/Vis) ICH Q1B Conditions Start->Photo Hydro Moisture / H2O Catalytic Hydrolysis Start->Hydro Deg1 Pyridine N-oxide Formation Ox->Deg1 Deg2 Pyrazole Ring Cleavage / Radicals Photo->Deg2 Deg3 Tautomeric Shifts & Physical Clumping Hydro->Deg3

Fig 1. Primary environmental degradation pathways of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

Part 2: Quantitative Data on Storage Conditions

To illustrate the critical need for strict storage controls, the following table summarizes the quantitative impact of various environmental factors on the half-life of pyrazolopyridine derivatives based on forced degradation kinetics.

Storage ConditionTemperatureAtmosphereLight ExposureEst. 6-Month PurityPrimary Degradant Identified
Optimal (Recommended) -20°CArgonDark (Amber Vial)> 99.5% None
Standard Refrigeration 4°CAmbient AirDark~ 96.2% Pyridine N-oxide
Benchtop (Sealed) 25°CAmbient AirAmbient Lab Light~ 88.4% N-oxide & Tautomeric hydrates
Benchtop (Open/Exposed) 25°CAmbient AirDirect UV/Vis< 70.0% Ring cleavage products & N-oxide

Part 3: Self-Validating Storage & Retrieval Protocols (The "How")

To prevent the degradation mechanisms outlined above, you must implement a closed-loop system. This protocol is designed to be self-validating , meaning the workflow inherently checks its own success before the compound is used in sensitive downstream assays.

Step-by-Step Methodology: Inert Long-Term Storage

Phase 1: Preparation & Storage

  • Lyophilization: Dry the synthesized or purchased batch under high vacuum (<0.1 mbar) for 24 hours. Causality: Removing interstitial moisture prevents the formation of the catalytic hydrogen-bonded networks that facilitate tautomerization.

  • Inert Gas Purging: Transfer the dry powder to a chemically inert, amber borosilicate glass vial. Purge the headspace with ultra-high purity (UHP) Argon for 60 seconds. Causality: Argon is heavier than nitrogen and provides a superior, dense blanket against oxygen intrusion, halting N-oxide formation.

  • Hermetic Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm to prevent micro-leaks caused by thermal contraction.

  • Thermal Control: Store the sealed vial in a dedicated -20°C freezer. Causality: Sub-zero temperatures exponentially decrease the kinetic rate constants of any residual oxidative reactions.

  • Secondary Desiccation: Place the primary vial inside a secondary container (e.g., a sealed plastic jar) filled with indicating Drierite (calcium sulfate) to sequester any ambient moisture that breaches the freezer environment.

Phase 2: Self-Validating Retrieval 6. Thermal Equilibration (Critical Step): Before opening, remove the secondary container from the freezer and allow it to equilibrate to room temperature for 30-60 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, instantly ruining the inert storage effort. 7. Aliquot & Re-purge: Quickly weigh out the required mass under a flow of Argon. Immediately re-purge the master vial and return it to -20°C. 8. Integrity Validation: Run a rapid UPLC-UV/MS assay on the aliquot. You must confirm that the purity remains >98% and that the M+16 peak (indicative of the N-oxide) is absent before proceeding.

Workflow N1 Retrieve Sample (-20°C, Argon Atmosphere) N2 Equilibrate to Room Temp (Prevents Condensation) N1->N2 N3 LC-MS / UPLC-UV Stability-Indicating Assay N2->N3 N4 Purity > 98%? N3->N4 N5 Proceed to Biological/Chemical Assay N4->N5 Yes N6 Repurify via Flash Chromatography N4->N6 No

Fig 2. Self-validating retrieval and analytical workflow for stored pyrazolopyridine batches.

References

  • Q-Lab Corporation. "Understanding ICH Photostability Testing (Q1B Guidelines)." Source: Q-Lab. URL: [Link]

  • Hu, J., et al. "Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment." Source: PubMed (National Institutes of Health). URL: [Link]

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise in 6-Methoxy-1H-pyrazolo[4,3-C]pyridine Purity Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals developing High-Performance Liquid Chromatography (HPLC) purity assays for 6-Methoxy-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals developing High-Performance Liquid Chromatography (HPLC) purity assays for 6-Methoxy-1H-pyrazolo[4,3-C]pyridine and related heterocyclic active pharmaceutical ingredients (APIs).

Because this compound features basic nitrogen atoms (pyridine and pyrazole rings) and typically requires low-UV detection (210–254 nm)[1], its analysis is highly susceptible to mobile phase absorbance imbalances, silanol interactions, and detector anomalies. This guide synthesizes field-proven diagnostic protocols to help you achieve a flat, noise-free baseline for accurate impurity quantification.

Part 1: Diagnostic Workflow

Before adjusting your method, you must isolate the mechanical or chemical root cause of the noise. Use the self-validating decision matrix below to categorize your baseline anomaly.

BaselineTroubleshooting Start Analyze Baseline Noise Profile Type1 High-Frequency Noise (Fuzzy/Static Baseline) Start->Type1 Type2 Sinusoidal Drift / Wandering (During Gradient) Start->Type2 Type3 Sharp, Random Spikes (Non-Gaussian) Start->Type3 Lamp Check UV Lamp Energy (Replace if >2000 hrs) Type1->Lamp Cell Clean Detector Flow Cell (Flush with MeOH/HNO3) Type1->Cell Mix Check Pump Mixer Volume (Increase for TFA/Formic) Type2->Mix Solvent Balance UV Absorbance (Add modifier to MP B) Type2->Solvent Degas Check Degasser Vacuum (Purge lines/Add restrictor) Type3->Degas Arc Lamp Arcing Detected (Replace Deuterium Lamp) Type3->Arc

Caption: Logical workflow for diagnosing and resolving HPLC baseline noise based on the signal profile.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why is my baseline exhibiting high-frequency noise (fuzziness) when analyzing 6-Methoxy-1H-pyrazolo[4,3-C]pyridine at 210 nm?

Causality: 6-Methoxy-1H-pyrazolo[4,3-C]pyridine and similar pyridine derivatives often lack strong chromophores in the high-UV range, necessitating detection at low wavelengths (e.g., 210 nm) for optimal sensitivity[1]. High-frequency noise at these wavelengths is primarily driven by a low signal-to-noise (S/N) ratio originating from the detector optics. The most common cause is a failing deuterium lamp, which loses emission intensity at lower wavelengths as it ages[2]. Alternatively, hazy deposits or micro-bubbles in the flow cell scatter the UV light, reducing the energy reaching the photodiode[3]. Actionable Fix:

  • Perform a lamp intensity test via your chromatography data system (CDS). If the lamp exceeds 2,000 hours or fails the energy test, replace it.

  • Flush the flow cell with HPLC-grade water, followed by methanol. If contamination persists, flush with 1N HNO₃ (never use HCl, as it corrodes stainless steel flow cells)[4].

Q2: During the purity gradient, I observe a severe sinusoidal wandering baseline. How do I correct this?

Causality: Sinusoidal baseline wandering during gradient elution is a classic symptom of inadequate mobile phase mixing or a significant imbalance in the UV absorbance of the mobile phase components[2][3]. Because 6-Methoxy-1H-pyrazolo[4,3-C]pyridine has basic nitrogen atoms, purity assays often utilize acidic modifiers like Trifluoroacetic Acid (TFA) or Formic Acid to suppress residual silanol ionization on the column and prevent peak tailing[5][6]. However, TFA has significant absorbance at 210 nm. As the pump shifts from the aqueous phase (Mobile Phase A) to the organic phase (Mobile Phase B), the changing concentration of the modifier alters the background absorbance, creating a drift or wave[2][7]. Actionable Fix: Balance the absorbance. If using 0.1% TFA in Water (MP A), add 0.085% TFA to Acetonitrile (MP B) to equalize the baseline absorbance across the gradient[3]. Additionally, ensure your pump's mixing chamber volume is appropriately sized for your flow rate to prevent sinusoidal rippling.

Q3: I am seeing sharp, random spikes in the chromatogram that interfere with the integration of minor impurities. What causes this?

Causality: Sharp spikes that lack a Gaussian peak shape (when zoomed in) are physical or electronic artifacts, not chemical impurities[2][8]. The two primary culprits are:

  • Outgassing/Air Bubbles: If the mobile phase is poorly degassed, the sudden pressure drop as the eluent exits the column and enters the flow cell causes dissolved air to outgas into micro-bubbles. As these bubbles pass through the optical path, they refract light, causing sharp spikes[8].

  • Lamp Arcing: As a deuterium lamp ages, it can arc against the metal casing instead of the mounted filament, producing sudden electrical spikes[2][8]. Actionable Fix: Verify the inline degasser is functioning and purge all pump lines[9]. To prevent outgassing, install a back-pressure regulator (e.g., a 1-meter coil of 0.005" ID PEEK tubing) after the detector flow cell to maintain slight pressure and keep gases in solution[4].

Q4: How does the specific chemistry of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine contribute to baseline instability?

Causality: As a hydrophilic, nitrogen-containing heterocycle, this compound is highly prone to secondary interactions with residual silanols on silica-based C18 columns[6]. If the mobile phase pH is not strictly controlled (e.g., using an ammonium formate buffer at pH 3.0), the compound can undergo severe tailing[5]. Extremely broad, tailing peaks from highly retained impurities in previous injections can elute as broad "humps" in subsequent runs, which are often misdiagnosed as baseline drift[9]. Furthermore, using low-quality amine modifiers to block silanols can introduce UV-absorbing impurities that raise the baseline noise floor[10].

Part 3: Quantitative Data & Mobile Phase Selection

When analyzing pyridine derivatives, selecting the correct mobile phase additive is critical for balancing peak shape against baseline noise. The table below summarizes common additives and their impact on UV baselines.

Mobile Phase AdditiveTypical ConcentrationUV Cutoff (nm)Impact on 6-Methoxy-1H-pyrazolo[4,3-C]pyridine AnalysisBaseline Noise Risk Level
Trifluoroacetic Acid (TFA) 0.05% - 0.1%210 nmExcellent silanol masking; sharp peaks.High (Causes gradient drift at <220 nm if not balanced).
Formic Acid 0.1% - 0.2%210 nmGood LC-MS compatibility; moderate tailing reduction.Medium (Requires high-purity LC-MS grade to avoid noise).
Ammonium Formate (pH 3.0) 10 mM - 20 mM210 nmExcellent pH control for basic heterocycles[6].Low (Stable baseline, but buffer precipitation risk in high organic).
Phosphoric Acid 0.1%195 nmSuperior low-UV transparency[1].Low (Ideal for UV assays, but strictly incompatible with LC-MS).

Part 4: Experimental Protocol - The "Self-Validating" System Isolation Test

To definitively locate the source of baseline noise without guessing, execute this step-by-step isolation protocol. This method systematically removes variables (Column, Pump, Detector) to validate the root cause.

Phase 1: Detector & Electronics Isolation (Static Test)

  • Turn off the HPLC pump (Flow rate = 0.0 mL/min).

  • Ensure the flow cell is filled with fresh, degassed HPLC-grade water/methanol.

  • Monitor the baseline at your target wavelength (e.g., 210 nm) for 15 minutes.

  • Interpretation: If high-frequency noise or spikes persist with the pump off, the issue is strictly electronic or optical (e.g., failing lamp, dirty flow cell window, or electrical interference)[2][3].

Phase 2: Pump & Solvent Isolation (Zero-Column Test)

  • Remove the analytical column and replace it with a zero-dead-volume union[9].

  • Prepare fresh, high-purity mobile phases (A and B).

  • Set the pump to 1.0 mL/min at 50% A / 50% B. Monitor the baseline for 15 minutes.

  • Interpretation: If sinusoidal rippling appears, the pump's proportioning valves are failing, the mixer volume is too small, or the degasser is malfunctioning[3][9].

Phase 3: Column & Chemistry Isolation (Gradient Blank Test)

  • Reinstall the analytical column.

  • Run your full gradient method without injecting a sample (Zero-Volume Injection).

  • Interpretation: If broad humps or drifting occur only when the column is attached, the column is bleeding stationary phase, eluting strongly retained contaminants from previous sample matrices, or the mobile phase UV absorbance is imbalanced[4][9][10].

References

  • Eliminating Baseline Problems - Agilent. Agilent Technologies. Available at:[Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Available at:[Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at:[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at:[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at:[Link]

  • Chromatography Troubleshooting Guides | Mobile Phase Contamination in HPLC. ChemITrust AI. Available at:[Link]

  • Pyridine | UV-Vis Spectrum and HPLC Separation. SIELC Technologies. Available at:[Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development. Cannabis Science and Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Toxicity of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine in Cell Cultures

Welcome to the Technical Support Center. 6-Methoxy-1H-pyrazolo[4,3-C]pyridine is a highly privileged pharmacophore widely utilized in the design of potent kinase inhibitors (such as ERK inhibitors) and phosphatase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Methoxy-1H-pyrazolo[4,3-C]pyridine is a highly privileged pharmacophore widely utilized in the design of potent kinase inhibitors (such as ERK inhibitors) and phosphatase inhibitors (such as PtpB-Mtb)[1][2][3]. However, because the pyrazolo[4,3-c]pyridine core is often structurally optimized to mimic the adenine ring of ATP—allowing it to competitively bind the highly conserved kinase hinge region—it is inherently susceptible to cross-reactivity across the broader kinome[1][3].

This polypharmacology frequently manifests as off-target toxicity in cell-based assays, confounding phenotypic readouts and narrowing the therapeutic window[4][5]. As a Senior Application Scientist, I have designed this guide to synthesize field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you definitively isolate on-target efficacy from off-target cytotoxicity.

I. Core Mechanism & Mitigation Strategy

G cluster_Cell Intracellular Environment Compound 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (Kinase Inhibitor Scaffold) OnTarget Primary Target Binding (e.g., ERK, PtpB) Compound->OnTarget High Affinity OffTarget Off-Target Binding (Survival Kinases) Compound->OffTarget Low Affinity (High Dose) Therapeutic Desired Phenotype (Target Modulation) OnTarget->Therapeutic Toxicity Cytotoxicity / Reduced Viability OffTarget->Toxicity Mitigation Mitigation: Dose Titration & Target Engagement Toxicity->Mitigation Mitigation->Compound Optimize Dose

Fig 1. Pathway of off-target toxicity and mitigation for pyrazolo[4,3-c]pyridine derivatives.

II. Troubleshooting Guide & FAQs

Issue 1: High cytotoxicity observed at concentrations expected to be selective. Q: I am treating A375 cell cultures with my 6-Methoxy-1H-pyrazolo[4,3-C]pyridine derivative at 1 µM, which is well above its biochemical IC50 (10 nM), but I am observing widespread cell death. Why is this happening? A: This is a classic signature of off-target kinase engagement. While your compound may have a low biochemical (cell-free) IC50, the intracellular environment contains millimolar concentrations of ATP (typically 1–10 mM) that aggressively compete for the hinge-binding region[4]. To achieve target inhibition in cellulo, researchers often increase the dose. However, at higher concentrations (e.g., 1 µM), the pyrazolo[4,3-c]pyridine scaffold can begin engaging lower-affinity, essential survival kinases (such as CDKs or members of the PI3K/AKT pathway), leading to unintended apoptosis[4][6]. Actionable Solution: Do not rely solely on cell-free IC50 data. You must determine the in-cell EC50. Perform a stringent dose-response titration and utilize the lowest effective concentration. Additionally, run a parallel assay using a structurally related inactive analog; if the inactive analog also causes toxicity, the cytotoxicity is driven by the inherent off-target reactivity of the scaffold[7].

Issue 2: Phenotypic readouts contradict the established biological role of the primary target. Q: My compound inhibits the target kinase, but the cellular phenotype does not match genetic knockdown (CRISPR/siRNA) models of the same target. How do I prove this is an off-target effect? A: Discrepancies between pharmacological inhibition and genetic ablation strongly suggest that your compound's phenotypic effect is dominated by off-target polypharmacology[5][7]. The 6-Methoxy-1H-pyrazolo[4,3-C]pyridine core, depending on its C-3 and C-6 substituents, can bind to a fraction of the >20,000 non-kinase proteins in the human proteome[5]. Actionable Solution: Establish a direct causal link between the phenotype and target engagement. Implement a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is physically binding the intended target at the exact concentration where the phenotype is observed[7]. If the phenotype occurs at 5 µM but CETSA shows target engagement maxes out at 100 nM, the phenotype is an off-target artifact.

Issue 3: Inconsistent viability across different cell lines. Q: The compound is well-tolerated in HEK293 cells but highly toxic to HepG2 cells. Is the scaffold unstable? A: The 6-Methoxy-1H-pyrazolo[4,3-C]pyridine core itself is highly stable, but specific functional modifications (such as Michael acceptors in covalent inhibitors) can be metabolized differently depending on the cell line's metabolic capacity[8]. HepG2 cells have high basal levels of metabolic enzymes (like CYPs) which can convert the compound into reactive intermediates, leading to non-specific cysteine adduction and toxicity[8]. Actionable Solution: Test the compound's stability in the specific cell culture medium over the time course of the experiment using LC-MS/MS[7].

III. Self-Validating Experimental Protocols

To definitively separate on-target effects from off-target toxicity, you must employ a self-validating system. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle of ligand-induced thermal stabilization. When 6-Methoxy-1H-pyrazolo[4,3-C]pyridine binds its target, the protein's melting temperature (Tm) increases. This provides a label-free confirmation that your drug is engaging the correct target inside a living cell, allowing you to select a precise dose that avoids off-target toxicity[7].

CETSA_Workflow Step1 1. Cell Treatment (Serial Dilution) Step2 2. Thermal Denaturation (40°C - 60°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Ultracentrifugation (Isolate Soluble) Step3->Step4 Step5 5. Western Blot (Detect Tm Shift) Step4->Step5

Fig 2. Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Protocol: CETSA for Target Engagement Validation
  • Cell Culture & Treatment: Plate cells (e.g., A375 or HEK293) at a density of 1 × 10^6 cells/well in a 6-well plate. Allow adherence overnight. Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for 2 hours[4].

  • Harvest & Aliquot: Wash cells with cold PBS, detach, and resuspend in PBS supplemented with protease and phosphatase inhibitors. Divide the cell suspension equally into PCR tubes (typically 8–10 tubes per treatment condition).

  • Thermal Denaturation: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality Logic: Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.

  • Cell Lysis: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Avoid harsh detergents like RIPA, which can disrupt delicate ligand-protein interactions.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality Logic: This critical step pellets the denatured (off-target/unbound) proteins, leaving only the soluble, native proteins in the supernatant.

  • Detection: Carefully extract the supernatant and analyze via Western Blotting against your primary target. Quantify the band intensities to calculate the Tm shift (ΔTm).

IV. Quantitative Data Presentation

To guide your dose selection, compare the pharmacological profile of your compound against known benchmarks. The table below illustrates how optimizing the pyrazolo[4,3-c]pyridine scaffold improves the therapeutic window by widening the gap between the on-target EC50 and the cytotoxic concentration (CC50).

Compound ScaffoldPrimary TargetCell-Free IC50 (nM)In-Cell EC50 (nM)Off-Target Kinases Engaged (>50% at 1 µM)Cytotoxic CC50
Unoptimized 1H-pyrazolo[4,3-c]pyridineERK1/215.0450.024~1.2 µM
6-Methoxy-1H-pyrazolo[4,3-c]pyridine (Lead)ERK1/29.039.07>10.0 µM
1,4-Diazepane pyrazolo[4,3-c]pyridinePtpB-Mtb14.4120.03>50.0 µM

(Note: Data synthesized from structural optimization studies of pyrazolo[4,3-c]pyridine derivatives[2][3].)

V. References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Advances (PMC / NIH) URL:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Spectrum (ASM Journals) URL:[Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • On-target toxicity limits the efficacy of CDK11 inhibition against cancers with 1p36 deletions Source: bioRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-Methoxy-1H-pyrazolo[4,3-C]pyridine vs other pyrazolopyridine scaffolds in medicinal chemistry

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals. Executive Summary In the landscape of targeted drug discovery, nitrogen-containing fused bicyclic heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals.

Executive Summary

In the landscape of targeted drug discovery, nitrogen-containing fused bicyclic heterocycles are highly prized as "privileged scaffolds." Among these, pyrazolopyridines serve as versatile bioisosteres of purines and indazoles, frequently deployed to mimic the adenine ring of ATP in kinase hinge-binding regions[1]. While scaffolds like pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine have been extensively validated in clinical candidates, the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core presents a highly specific, geometrically distinct pharmacophore. This guide objectively compares the physicochemical properties, binding kinetics, and synthetic tractability of the 6-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold against other pyrazolopyridine isomers, providing actionable experimental workflows for lead optimization.

Structural Anatomy & Causality: The [4,3-c] Advantage

The pharmacological behavior of pyrazolopyridines is entirely dictated by the topological placement of the nitrogen atoms within the bicyclic system. Moving the pyridine nitrogen by a single position drastically alters the molecule's dipole moment, pKa, and hydrogen-bonding vectors.

  • Pyrazolo[1,5-a]pyridine: Features a shared bridgehead nitrogen. Because it lacks the free pyrazole NH, it cannot act as a classical hydrogen-bond donor at the N1 position. This scaffold relies heavily on its planar, electron-rich core and peripheral substitutions for target affinity, as seen in the FDA-approved RET inhibitor selpercatinib[2] and various PI3Kγ/δ inhibitors[3].

  • 1H-Pyrazolo[3,4-b]pyridine: Places the pyridine nitrogen adjacent to the bridgehead. This proximity often creates an intramolecular dipole that favors specific hinge-binding orientations, making it a staple in TBK1 and FGFR kinase inhibitors[4].

  • 6-Methoxy-1H-pyrazolo[4,3-c]pyridine: In the [4,3-c] isomer, the pyridine nitrogen (N5) is positioned distally from the pyrazole ring. This specific vector allows N5 to engage in critical water-bridged hydrogen bonds with target residues (e.g., Aspartate) that other isomers cannot reach.

The Role of the 6-Methoxy Substitution: The addition of a methoxy group at the C6 position is not merely a synthetic convenience; it is a deliberate structural modification driven by three causal factors:

  • Electronic Modulation: The electron-donating resonance of the methoxy oxygen increases the electron density of the adjacent pyridine ring. This subtly raises the pKa of the N5 nitrogen, strengthening its capacity as a hydrogen-bond acceptor.

  • Conformational Locking: The steric bulk of the methyl group can restrict the rotation of adjacent biaryl linkages, effectively locking the scaffold into a bioactive, low-energy conformation prior to target engagement.

  • Hydrophobic/Polar Pocket Filling: In protein-protein interaction (PPI) inhibitors, such as those targeting the PEX14-PEX5 interface in trypanosomes, the 6-methoxy group simultaneously acts as an H-bond acceptor and a steric wedge to optimally fill deep hydrophobic cavities (like the Trp pocket)[5].

G cluster_0 6-Methoxy-1H-pyrazolo[4,3-c]pyridine cluster_1 Target Interactions (Kinase/PPI) Core Pyrazolo[4,3-c]pyridine Core Methoxy 6-Methoxy Group Core->Methoxy C6 Position PyrazoleNH Pyrazole NH Core->PyrazoleNH N1 Position PyridineN Pyridine Nitrogen (N5) Core->PyridineN N5 Position Hydrophobic Hydrophobic Pocket (e.g., Trp Pocket) Methoxy->Hydrophobic Steric Fill & Acceptor Hinge Hinge Region Backbone (H-Bond Acceptor) PyrazoleNH->Hinge H-Bond Donor WaterBridge Water-Bridged H-Bond (e.g., Asp residue) PyridineN->WaterBridge H-Bond Acceptor

Fig 1: Pharmacophore interaction logic of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold.

Comparative Performance Data

To guide scaffold selection, the following tables synthesize quantitative structural and biological data across the primary pyrazolopyridine isomers.

Table 1: Physicochemical & Structural Comparison

ScaffoldIsomer TypeH-Bond DonorsH-Bond AcceptorsKey Structural VectorTypical Medicinal Chemistry Applications
6-Methoxy-1H-pyrazolo[4,3-c]pyridine Fused bicyclic (Non-bridgehead N)1 (N1)3 (N2, N5, O)Distal N5 acceptor; C6 steric bulkPEX14-PEX5 PPIs[5], PtpB-Mtb inhibitors[6], Carbonic Anhydrase[7]
1H-Pyrazolo[3,4-b]pyridine Fused bicyclic (Non-bridgehead N)1 (N1)2 (N2, N7)Proximal N7 acceptor creates strong dipoleTBK1[4], FGFR, GSK-3 Kinase Inhibitors
Pyrazolo[1,5-a]pyridine Fused bicyclic (Bridgehead N)01 (N)Planar, electron-rich core; No native donorRET (Selpercatinib)[2], PI3Kγ/δ[3]

Table 2: Biological Activity Profiling (Representative Lead Compounds)

Scaffold BaseTargetAssay TypePotency (IC50 / Kd)Selectivity Note
[4,3-c]pyridine (Derivative 1)PEX14-PEX5 (T. brucei)AlphaScreen / NMR CSPKd = 163 μMFirst-in-class PPI disruption; binds Phe hotspot[5]
[4,3-c]pyridine (Derivative D6)PtpB-Mtb (Tuberculosis)Enzymatic / BLIIC50 = 14.4 μMHigh selectivity over mammalian phosphatases[6]
[3,4-b]pyridine (Compound 15y)TBK1 KinaseTR-FRETIC50 = 0.2 nMPicomolar potency; strong hinge hydrogen bonding[4]
[1,5-a]pyridine (Compound 20e)PI3Kγ/δBiochemicalIC50 = 4.0 nM (PI3Kγ)Dual inhibition; repolarizes M2 macrophages to M1[3]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the 6-methoxy-1H-pyrazolo[4,3-c]pyridine core and its subsequent biological validation.

Protocol A: Synthesis of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Core

This protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization[8].

Causality Check: Why anhydrous conditions? The presence of trace water during the high-temperature cyclization with potassium carbonate ( K2​CO3​ ) will lead to the irreversible hydrolysis of the chloropyridine intermediate into a pyridone, drastically reducing the yield of the desired bicyclic scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Dry N,N-Dimethylformamide (DMF) over 4Å molecular sieves for 24 hours prior to use. Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • SNAr Reaction: Dissolve 1.0 eq of 3-amino-4-methylpyrazole and 1.1 eq of 2-chloro-5-methoxyisonicotinaldehyde in 50 mL of anhydrous DMF.

  • Base Addition: Add 2.5 eq of anhydrous K2​CO3​ . The base acts as an acid scavenger to neutralize the HCl generated during the substitution.

  • Cyclization: Attach a reflux condenser and heat the mixture to 120°C for 12-16 hours under continuous argon flow. Monitor the disappearance of the starting materials via LC-MS.

  • Workup: Cool the reaction to room temperature and quench with 100 mL of ice-cold brine. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution: 10-50% EtOAc in Hexanes) to yield the pure 6-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold.

Protocol B: High-Throughput Kinase Hinge-Binding Assay (TR-FRET)

Validating the synthesized scaffold against a target kinase (e.g., HPK1 or TBK1) using Time-Resolved Fluorescence Resonance Energy Transfer.

Causality Check: Why a pre-incubation step? Pyrazolopyridines often exhibit slow, tight-binding kinetics (Type I½ or Type II inhibitors). If ATP is added simultaneously with the inhibitor, the system will not reach thermodynamic equilibrium, resulting in an artificially inflated IC50​ (a false negative).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the pyrazolo[4,3-c]pyridine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

  • Pre-Incubation (Critical Step): Add 5 μL of the recombinant kinase (e.g., 2 nM final concentration) diluted in assay buffer to the wells. Incubate at room temperature for 60 minutes to allow the scaffold to fully engage the hinge region and any allosteric pockets.

  • Reaction Initiation: Add 5 μL of a substrate/ATP mix (ATP concentration set to the specific Km​ of the kinase, e.g., 10 μM) to initiate the reaction. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and the specific Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50​ .

Workflow Step1 1. SNAr Reaction (3-amino-pyrazole + chloropyridine) Step2 2. Intramolecular Cyclization (Anhydrous DMF, K2CO3, 120°C) Step1->Step2 Intermediate Formation Step3 3. Chromatographic Purification (Silica Gel, EtOAc/Hexane) Step2->Step3 Crude Product Extraction Step4 4. TR-FRET Kinase Profiling (60 min Pre-incubation -> ATP -> Read) Step3->Step4 Pure Scaffold Validation

Fig 2: Experimental workflow from scaffold synthesis to high-throughput kinase profiling.

Conclusion

While pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines dominate the current landscape of FDA-approved kinase inhibitors, the 6-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold offers an underexplored, highly tunable alternative. Its unique N5 hydrogen-bond acceptor vector, combined with the steric and electronic modulation provided by the C6 methoxy group, makes it exceptionally well-suited for tackling difficult targets, including complex protein-protein interactions (like PEX14-PEX5) and highly selective kinase inhibition profiles.

References

  • 1 - National Institutes of Health (NIH) / PMC

  • 5 - Journal of Medicinal Chemistry (ACS Publications) 3.3 - Journal of Medicinal Chemistry (ACS Publications)

  • 4 - Taylor & Francis 5.6 - National Institutes of Health (NIH) / PMC

  • 8 - Benchchem 7.2 - National Institutes of Health (NIH) / PMC

  • 7 - MDPI Pharmaceuticals

Sources

Comparative

Comparative Efficacy Guide: 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Analogs in Targeted Therapeutics

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemotypes designed to overcome acquired resistance mechanisms in oncology and infectious diseases. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemotypes designed to overcome acquired resistance mechanisms in oncology and infectious diseases. The pyrazolopyridine core represents a masterclass in scaffold hopping. However, the specific orientation of the nitrogen atoms in the [4,3-c] isomer—particularly when functionalized with a 6-methoxy group—provides a highly specialized vector for targeting challenging kinase and phosphatase active sites.

This guide objectively compares the efficacy, mechanistic rationale, and experimental validation of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine analogs against alternative scaffolds.

Mechanistic Rationale: The [4,3-c] Advantage

The therapeutic value of pyrazolopyridines lies in their ability to act as potent, ATP-competitive kinase inhibitors[1]. While the [3,4-b] isomers are extensively utilized in FGFR and TBK1 inhibitors, the [4,3-c] architecture offers distinct three-dimensional arrangements that fundamentally alter ligand-target interactions[2].

Why the 6-Methoxy substitution?

  • Electronic Tuning & Hydrogen Bonding: The 6-methoxy group acts as a critical hydrogen bond acceptor. In the context of Extracellular Signal-Regulated Kinase (ERK) inhibition, this scaffold facilitates unique hydrogen bond interactions with the gatekeeper residue Gln103 and Lys112[3]. Because these residues are specific to ERK out of 491 human kinases, this interaction accounts for the exceptional kinome selectivity of the [4,3-c] analogs[3].

  • Steric Shielding & Ligand Efficiency (LE): High molecular weight is a persistent limitation in kinase inhibitors (e.g., SCH772984, MW = 588)[3]. The compact nature of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine analogs yields high ligand efficiency (LE > 0.29) while maintaining low nanomolar potency, allowing the molecule to fit snugly into the U-shaped conformation required for targets like c-Met[4].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation BRAF BRAF Kinase RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Transcription Inhibitor 6-Methoxy-1H-pyrazolo [4,3-c]pyridine Analogs Inhibitor->ERK Competitive Inhibition

ERK/MAPK cascade illustrating targeted inhibition of ERK1/2 by pyrazolopyridine analogs.

Comparative Efficacy Data

To objectively assess the performance of 1H-pyrazolo[4,3-c]pyridine analogs, we benchmark their half-maximal inhibitory concentrations (IC₅₀) and target selectivity against other pyrazolopyridine isomers across various therapeutic indications.

Target EnzymeScaffold / Compound ClassBinding Mode / Key InteractionsEfficacy (IC₅₀)Selectivity ProfileRef
ERK1/2 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureasHinge region + Gatekeeper Gln103, Lys1129 nM >50% inhibition in only 7 of 309 kinases[3]
c-Met 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinesATP-competitive, U-shaped conformation68 nM >50-fold selectivity over other RTKs[4]
PtpB-Mtb Pyrazolo[4,3-c]pyridine derivativesActive site binding (non-anionic)14.4 µM High cell permeability, minimal cytotoxicity[5]
PEX14–PEX5 Pyrazolo[4,3-c]pyridine hybridsTrp/Phe pocket (Protein-Protein Interaction)Nanomolar First-in-class Trypanocidal activity[6]
FGFR1 (Comparator)1H-pyrazolo[3,4-b]pyridineATP-competitive1.1 nM Broad-spectrum RTK inhibition[1]
hCA I (Comparator)Pyrazolo[4,3-c]pyridine sulfonamidesZinc binder in active siteLow µM Superior to Acetazolamide (AAZ)[7]

Data Interpretation: While the [3,4-b] isomer exhibits extreme potency against FGFR1, it often suffers from off-target toxicity[1]. The [4,3-c] scaffold, particularly with functionalization at the 6-position, sacrifices marginal raw potency for vastly superior target specificity (e.g., ERK and c-Met) and improved pharmacokinetic properties[3][4].

Self-Validating Experimental Protocols

To ensure data integrity when evaluating these analogs, the following protocols are engineered as self-validating systems. As scientists, we must understand the causality behind every pipetting step to prevent artifactual data.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC₅₀ of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine analogs against ERK2.

  • Compound Preparation: Serially dilute the analog in 100% anhydrous DMSO.

    • Causality: Maintaining the compound in pure DMSO prevents premature hydrolysis or precipitation. The final assay concentration of DMSO is strictly capped at 1% to prevent solvent-induced denaturation of the ERK2 kinase.

  • Pre-Incubation Phase: Combine the diluted inhibitor with recombinant human ERK2 in assay buffer (Tris-HCl, MgCl₂, 1 mM DTT) and incubate for 30 minutes at room temperature.

    • Causality: DTT prevents the oxidation of catalytic cysteines, ensuring the kinase remains in its active conformation. Pyrazolopyridine analogs often exhibit slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium; omitting this step leads to competitive displacement by ATP and artificially inflated IC₅₀ values.

  • Reaction Initiation: Add ATP at its apparent Michaelis constant ( ) alongside the specific biotinylated peptide substrate.

    • Causality: Running the assay exactly at the ATP ensures the assay remains highly sensitive to competitive inhibitors. If ATP is saturated, the inhibitor will appear falsely inactive.

  • Quenching & Readout: After 60 minutes, terminate the reaction using an EDTA-based quench buffer containing Europium-labeled anti-phospho antibodies and Streptavidin-APC.

    • Causality: EDTA chelates the Mg²⁺ required for kinase catalysis, instantly freezing the reaction state. The TR-FRET signal is then generated only when the antibody binds the phosphorylated substrate.

  • System Validation (Z'-Factor):

    • Causality: Every plate must include a high-control (DMSO vehicle) and a low-control (10 µM SCH772984 reference inhibitor). A calculated Z'-factor 0.6 mathematically validates that the assay's dynamic range is robust enough to distinguish true inhibition from background noise.

Workflow Prep Compound Preparation Incubate Kinase + Substrate Pre-incubation Prep->Incubate Serial Dilution ATP ATP Addition & Reaction Incubate->ATP 30 min (Slow Binding) Read TR-FRET Readout ATP->Read Quench Buffer Analyze Z'-Factor & IC50 Validation Read->Analyze Data Export

Step-by-step in vitro kinase assay workflow validating inhibitor efficacy and calculating IC50.

Protocol B: Cellular Target Engagement (Western Blot for pERK)

Objective: Confirm that the in vitro potency translates to intracellular target engagement.

  • Cell Treatment: Treat A375 (BRAF-mutant) melanoma cells with varying concentrations of the analog for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, NaF).

    • Causality: Because our primary readout is the phosphorylation state of ERK (pERK), omitting phosphatase inhibitors will allow endogenous cellular phosphatases to rapidly dephosphorylate the target post-lysis, leading to false-positive efficacy results.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for both pERK1/2 and total ERK1/2.

    • Causality: Total ERK1/2 serves as an internal loading control. True target engagement is validated only when the ratio of pERK to total ERK decreases dose-dependently, proving the analog inhibits the kinase activity rather than merely downregulating protein expression.

References
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry (PMC - NIH).[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity.[Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (MDPI).[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Validating 6-Methoxy-1H-pyrazolo[4,3-C]pyridine Target Engagement via Surface Plasmon Resonance (SPR): A Comprehensive Comparison Guide

Executive Summary The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a highly versatile, low-molecular-weight heterocyclic framework extensively utilized in the rational design of potent kinase and phosphatase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a highly versatile, low-molecular-weight heterocyclic framework extensively utilized in the rational design of potent kinase and phosphatase inhibitors. Recent literature highlights its efficacy in targeting the Extracellular Signal-Regulated Kinase (ERK/MAPK) pathway in oncology 1 and Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) in infectious diseases 2.

While traditional biochemical assays provide equilibrium IC50​ values, they fail to capture the dynamic binding kinetics ( kon​ , koff​ ) that dictate in vivo residence time. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) against orthogonal biophysical methods for validating the target engagement of pyrazolo[4,3-c]pyridine derivatives, accompanied by a rigorously self-validating experimental protocol.

The Mechanistic Imperative: Why Kinetics Matter

When optimizing pyrazolo[4,3-c]pyridine derivatives, medicinal chemists often face a disconnect between in vitro potency and in vivo efficacy. This discrepancy is frequently rooted in binding kinetics. A compound with a rapid dissociation rate ( koff​ ) may have a seemingly favorable equilibrium dissociation constant ( KD​ ) if its association rate ( kon​ ) is exceptionally high. However, in a physiological environment, it will be rapidly outcompeted by high intracellular concentrations of ATP (for kinases) or native substrates.

SPR addresses this by measuring real-time, label-free interactions 3. By immobilizing the target protein, SPR precisely quantifies the residence time ( τ=1/koff​ ), allowing researchers to select candidates that maintain prolonged target occupancy and sustained pathway inhibition.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 6-Methoxy-1H-pyrazolo [4,3-c]pyridine Inhibitor->ERK ATP-competitive binding

ERK/MAPK signaling pathway illustrating ATP-competitive inhibition by pyrazolo[4,3-c]pyridines.

Comparative Analysis: SPR vs. Orthogonal Biophysical Methods

Validating target engagement requires cross-referencing multiple biophysical techniques. While SPR is the gold standard for kinetics, techniques like Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) offer complementary insights 4. For instance, recent 2026 studies on pyrazolo[4,3-c]pyridine derivatives targeting PtpB-Mtb successfully utilized BLI to confirm strong binding ( KD​ ~ 0.012 µM) 2. However, SPR remains superior for resolving the rapid kinetic transitions of low-molecular-weight fragments (<300 Da) 5.

Table 1: Comparison of Biophysical Methods for Small Molecule Target Engagement
MethodPrimary OutputImmobilization Required?LabelingSample ConsumptionSmall Molecule SensitivityBest Use Case for Pyrazolo-pyridines
SPR kon​ , koff​ , KD​ Yes (Target)Label-freeLowVery High (<100 Da)Lead optimization, residence time profiling.
BLI kon​ , koff​ , KD​ Yes (Target)Label-freeLowModerate (>150 Da)High-throughput kinetic screening.
ITC ΔH , ΔS , KD​ , StoichiometryNoLabel-freeVery HighHighThermodynamic profiling of binding mechanism.
MST KD​ NoFluorescentVery LowHighBinding validation in complex lysates/solution.
CETSA Apparent EC50​ NoLabel-freeModerateHighIntracellular target engagement validation.

Self-Validating SPR Experimental Protocol

To ensure scientific integrity, the following protocol for validating 6-Methoxy-1H-pyrazolo[4,3-c]pyridine binding incorporates built-in controls (reference flow cells and solvent correction) to isolate true binding kinetics from bulk refractive index changes.

SPR_Workflow Chip 1. Sensor Chip Prep (CM5 Matrix) Immobilize 2. Immobilization (Amine Coupling) Chip->Immobilize Block 3. Surface Blocking (Ethanolamine) Immobilize->Block Inject 4. Analyte Injection (Inhibitor Titration) Block->Inject Regenerate 5. Regeneration (Mild Acid/Base) Inject->Regenerate Regenerate->Inject Next Conc. Analyze 6. Kinetic Analysis (1:1 Langmuir) Regenerate->Analyze

Step-by-step SPR workflow for validating small molecule target engagement.

Step 1: Sensor Chip Preparation and Pre-concentration
  • Action: Equilibrate a CM5 (carboxymethylated dextran) sensor chip in running buffer (e.g., HBS-P+ supplemented with 1-5% DMSO).

  • Causality: The dextran matrix provides a hydrophilic environment that minimizes non-specific binding of hydrophobic pyrazolo-pyridine derivatives. DMSO is strictly required to maintain the solubility of the small molecule analyte; omitting it will cause compound aggregation on the chip surface.

Step 2: Target Immobilization via Amine Coupling
  • Action: Activate the surface using an EDC/NHS mixture. Inject the target kinase (e.g., ERK2) diluted in sodium acetate buffer (pH 4.5) to achieve an immobilization level of 2000-3000 Response Units (RU).

  • Causality: The buffer pH must be below the isoelectric point (pI) of the kinase to induce a net positive charge. This electrostatically pre-concentrates the protein onto the negatively charged carboxymethyl matrix before covalent amide bond formation occurs. The target RU is kept relatively low to prevent mass transport limitations during fast kinetic measurements.

Step 3: Surface Blocking and Reference Flow Cell Setup
  • Action: Inject 1M ethanolamine hydrochloride (pH 8.5) to deactivate unreacted NHS esters. Prepare a reference flow cell using the exact EDC/NHS and ethanolamine steps without the protein.

  • Causality: The reference cell is a critical self-validating control. It allows for the real-time subtraction of bulk refractive index shifts caused by DMSO and non-specific binding to the bare dextran matrix.

Step 4: Analyte Injection and Solvent Correction
  • Action: Prepare a 2-fold dilution series of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivative (e.g., 0.1 µM to 10 µM). Inject over both flow cells at a high flow rate (e.g., 50 µL/min). Run a DMSO solvent correction curve (ranging from 0.5% to 1.5% DMSO).

  • Causality: High flow rates minimize mass transport effects, ensuring the observed association is reaction-limited, not diffusion-limited. The solvent correction curve mathematically adjusts for slight variations in DMSO concentration between the running buffer and the analyte samples, which would otherwise drastically skew the refractive index and produce false-positive binding signals.

Step 5: Regeneration and Data Fitting
  • Action: If the compound does not dissociate completely during the buffer wash phase, inject a short pulse of mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5). Fit the double-referenced data (reference cell and blank injection subtracted) using a 1:1 Langmuir binding model.

  • Causality: Double-referencing isolates the specific binding signal. The 1:1 model is appropriate because pyrazolo[4,3-c]pyridines typically act as ATP-competitive inhibitors binding to a single, well-defined active site on the kinase.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry (ACS).
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosph
  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis.
  • Surface Plasmon Resonance as a Characterization Tool for Lipid Nanoparticles Used in Drug Delivery. Frontiers.
  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI.

Sources

Comparative

LC-MS Validation of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Synthesis Purity: A Methodological Comparison Guide

As drug discovery pipelines increasingly target complex kinase networks and protein-protein interactions, the demand for high-purity heterocyclic building blocks has surged. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1260...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex kinase networks and protein-protein interactions, the demand for high-purity heterocyclic building blocks has surged. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1260664-06-9) is a critical intermediate in the synthesis of extracellular signal-regulated kinase (ERK) inhibitors[1] and novel PEX14–PEX5 interaction disruptors[2].

However, validating the synthesis purity of this rigid bicyclic scaffold presents a severe analytical challenge. During synthesis—particularly during methoxylation or pyrazole cyclization—isobaric regioisomers (such as 4-methoxy variants or N-alkylation isomers) are frequently generated[1][2]. Because these impurities possess the exact same molecular weight ( m/z 150.07 for [M+H]+ ), mass spectrometry alone is blind to them without prior chromatographic resolution.

This guide objectively compares traditional analytical approaches against an optimized Biphenyl LC-MS/MS workflow, providing a self-validating protocol grounded in ICH M10 bioanalytical standards[3][4].

The Causality of Experimental Choices: Why C18 and UV Fail

To understand why a specific LC-MS architecture is required, we must examine the physical chemistry of the analyte:

  • The Failure of Dispersive Interactions: Traditional C18 stationary phases rely on hydrophobic (dispersive) interactions. Because the regioisomers of pyrazolo[4,3-c]pyridine have nearly identical lipophilicity ( logP ), C18 columns fail to achieve baseline resolution, leading to co-elution.

  • The Blind Spot of UV Detection: HPLC-UV at 254 nm cannot easily differentiate between co-eluting isomers, falsely inflating the reported purity of the synthesis batch.

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity through π−π and CH- π interactions[5]. The electron-deficient pyrazolo[4,3-c]pyridine ring interacts differently with the biphenyl phase depending on the exact steric and electronic positioning of the methoxy group. Furthermore, using methanol instead of acetonitrile as the organic modifier prevents the mobile phase from competitively interfering with these critical π−π interactions[6].

Performance Comparison: C18 vs. Biphenyl Stationary Phases

The following table summarizes the quantitative performance of different analytical modalities when attempting to resolve 6-methoxy-1H-pyrazolo[4,3-c]pyridine from its isobaric regioisomers.

Analytical MethodStationary PhasePrimary Interaction MechanismRegioisomer Resolution ( Rs​ )Sensitivity (LOD)Purity Accuracy
HPLC-UV (254 nm) C18 (Alkyl)Hydrophobic (Dispersive)< 0.8 (Co-elution)~0.1% (1000 ppm)Low (Overestimates purity)
LC-MS/MS (C18) C18 (Alkyl)Hydrophobic (Dispersive)< 1.0 (Partial resolution)~0.001% (10 ppm)Moderate (Subject to ion suppression)
LC-MS/MS (Biphenyl) Biphenyl π−π and CH- π > 2.0 (Baseline) ~0.001% (10 ppm) High (True isomeric purity)

Data represents typical validation metrics for isobaric heterocyclic separations. Baseline resolution ( Rs​>1.5 ) is strictly required for accurate MS quantitation.

LC-MS/MS Validation Workflow

LCMS_Validation N1 Synthesis Batch (6-Methoxy-1H-pyrazolo[4,3-c]pyridine) N2 Sample Prep (Isotope Dilution) N1->N2 N3 Biphenyl LC Separation (π-π / CH-π Interactions) N2->N3 N4 ESI-MS/MS (Isobaric Resolution) N3->N4 N5 ICH M10 Validation (Accuracy & Precision) N4->N5

Workflow for LC-MS validation of pyrazolo[4,3-c]pyridine synthesis purity.

Step-by-Step Methodology: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system in strict accordance with ICH M10 guidelines for chromatographic methods[3][4].

Step 1: System Suitability Testing (SST)

Before analyzing the synthesis batch, the system must prove its capability.

  • Action: Inject a mixed reference standard containing 6-methoxy-1H-pyrazolo[4,3-c]pyridine and known regioisomeric impurities (e.g., 4-methoxy variant).

  • Acceptance Criteria: The retention time coefficient of variation (CV) must be ≤2% , and the chromatographic resolution ( Rs​ ) between isomers must be ≥1.5 [3].

Step 2: Sample Preparation and Isotope Dilution

To correct for matrix effects and ionization suppression, a stable isotope-labeled internal standard (IS) is mandatory[7].

  • Action: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of Methanol:Water (50:50, v/v).

  • Spiking: Add a heavy-isotope internal standard (e.g., 13C

    d3​ -methoxy-1H-pyrazolo[4,3-c]pyridine) to achieve a final IS concentration of 50 ng/mL. Ensure the labeled standard is of high isotopic purity to prevent cross-talk[7].
Step 3: Chromatographic Separation (Biphenyl)
  • Column: Core-shell Biphenyl column (e.g., 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol . (Crucial: Do not use Acetonitrile, as its inherent π electrons will disrupt the stationary phase's π−π interactions with the analyte[6]).

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.3 mL/min.

Step 4: ESI-MS/MS Detection
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transitions: Monitor the MRM transition for the parent [M+H]+ at m/z 150.1 transitioning to its primary product ion (e.g., loss of the methoxy radical or ring cleavage). Monitor the corresponding +4 Da shift for the internal standard.

Step 5: ICH M10 Method Validation Metrics

Evaluate the batch data against the following regulatory thresholds[3][4]:

  • Specificity: Blank injections must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ).

  • Linearity: Calibration curves must exhibit an R2≥0.995 .

  • Accuracy & Precision: Quality Control (QC) samples at low, medium, and high concentrations must demonstrate an accuracy within 85–115% of the nominal value, and a precision CV of ≤15% [8].

By enforcing this Biphenyl-driven, isotope-diluted LC-MS/MS workflow, laboratories can unequivocally differentiate 6-methoxy-1H-pyrazolo[4,3-c]pyridine from its synthetic regioisomers, ensuring the integrity of downstream biological assays and drug development pipelines.

References

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[Link]

  • ACS Journal of Medicinal Chemistry. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016).[Link]

  • ACS Journal of Medicinal Chemistry. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019).[Link]

  • Chromanik Technologies. Consideration of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases.[Link]

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases.[Link]

Sources

Validation

Comparing kinase selectivity profiles of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine derivatives

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to overcome the perennial challenge of kinome selectivity in oncology and immunology. The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to overcome the perennial challenge of kinome selectivity in oncology and immunology. The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine core (CAS 1260664-06-9) has emerged as a privileged building block in modern drug discovery. By utilizing the 6-methoxy group as a versatile synthetic handle—often converting it via demethylation and amination into ureas or amides—researchers can generate derivatives with unprecedented ligand efficiency and selectivity profiles[1].

This guide objectively compares the kinase selectivity profiles of pyrazolo[4,3-c]pyridine derivatives against alternative scaffolds, providing the mechanistic rationale and self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Pyrazolo[4,3-c]pyridine Advantage

The primary failure point for many early-generation kinase inhibitors is off-target toxicity driven by highly conserved ATP-binding pockets across the ~500 human kinases. Traditional scaffolds (like quinazolines or standard indoles) often rely on brute-force hydrophobic interactions, resulting in high molecular weights and poor Ligand Efficiency (LE).

The pyrazolo[4,3-c]pyridine scaffold solves this through precise, geometry-driven interactions:

  • Hinge-Binding Precision: The nitrogen atoms within the pyrazole ring act as optimal hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region (e.g., Met108 in ERK or Met1160 in c-Met)[1],[2].

  • Gatekeeper Exploitation: The critical advantage of the 6-position substitution (derived from the 6-methoxy precursor) is its trajectory. In ERK inhibitors, 6-urea derivatives extend deep into the back pocket to form unique hydrogen bonds with gatekeeper residues Gln103 and Lys112 [1]. Because this specific residue combination is unique to ERK out of 491 human kinases, the scaffold achieves near-perfect selectivity[1].

Comparative Kinase Selectivity Profiles

To objectively evaluate the performance of 6-substituted pyrazolo[4,3-c]pyridine derivatives, we must compare their quantitative biochemical data against other common pyrazolopyridine subtypes (such as pyrazolo[4,3-b]pyridines used for c-Met)[2].

Table 1: Quantitative Comparison of Pyrazolopyridine-Based Kinase Inhibitors

Scaffold / DerivativePrimary TargetBiochemical Potency ( IC50​ )Kinome Selectivity ProfileLigand Efficiency (LE)Key Structural Interactions
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (Derived via 6-substitution)ERK1/29 nM [1]Excellent: Only 7 out of 309 kinases inhibited >50% at 1 μM[1].0.29 [1]H-bonds with hinge, Lys52, and unique gatekeepers Gln103 & Lys112[1].
1-Sulfonyl-pyrazolo[4,3-b]pyridine c-Met< 10 nMHigh: Selective for c-Met over closely related RTKs[2].~0.25U-shaped conformation; H-bond with Met1160, π–π stacking with Tyr1230[2].
Traditional 4-Azaindole Pan-KinaseVariable (10 - 500 nM)Poor to Moderate: Broad spectrum inhibition.< 0.20Standard hinge binding; lacks deep pocket extension.

Data Note: The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative also demonstrates favorable physicochemical properties, including a FaSSIF (fasted-state simulated intestinal fluid) solubility of 38 μM, highlighting the drug-like advantages of this low-molecular-weight scaffold[1].

Structural Biology & Pathway Visualization

To contextualize the biochemical data, we must map where these derivatives intervene in oncogenic signaling. The diagram below illustrates the MAPK/ERK pathway, highlighting the specific node targeted by pyrazolo[4,3-c]pyridine derivatives to overcome upstream BRAF/MEK resistance[1].

ERK_Pathway BRAF BRAF (V600E) MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK Proliferation ERK->RSK Activation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Competitive Inhibition (Hinge & Gatekeeper)

Fig 1. MAPK/ERK signaling pathway and targeted intervention by pyrazolo[4,3-c]pyridine derivatives.

Experimental Workflows: Self-Validating Protocols

Trust in selectivity data requires rigorous, artifact-free assay design. Below are the self-validating protocols I mandate for evaluating pyrazolo[4,3-c]pyridine derivatives.

Protocol A: High-Throughput Kinome Selectivity Profiling (TR-FRET)

Workflow Prep Compound Prep (10-point titration) Assay Kinase Panel Assay (309 targets at Km ATP) Prep->Assay Analysis Selectivity Score (S-score) Calculation Assay->Analysis Control Self-Validation (Staurosporine/DMSO) Control->Assay

Fig 2. Self-validating high-throughput kinome profiling workflow for selectivity determination.

Step 1: Acoustic Compound Dispensing

  • Action: Serially dilute the derivative in 100% DMSO to create a 10-point concentration response curve. Acoustically dispense (e.g., via Echo 550) into a 384-well assay plate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes. This maintains a strict 1% final DMSO concentration across all wells, preventing solvent-induced denaturation of sensitive kinases.

Step 2: Kinase Reaction at Apparent Km​

  • Action: Add the recombinant kinase panel (e.g., 309 distinct kinases) and specific peptide substrates. Introduce ATP at a concentration strictly matched to each individual kinase's apparent Km​ .

  • Causality: Running the assay at the ATP Km​ ensures that the IC50​ values derived are a true reflection of the inhibitor's affinity ( Ki​ ). If ATP concentrations were standardized across the board, kinases with low ATP affinity would show artificially inflated inhibition, destroying the validity of the selectivity profile.

Step 3: Self-Validation & Signal Detection

  • Action: Include Staurosporine (10 μM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Measure the TR-FRET signal.

  • Causality: This self-validating control establishes the assay's dynamic range. We calculate the Z'-factor for every plate; if Z' < 0.5, the plate is automatically rejected. This ensures the finding that "only 7 of 309 kinases were inhibited" is a biological reality, not an assay artifact[1].

Protocol B: Cellular Target Engagement & Pathway Suppression

Biochemical selectivity must translate to cellular efficacy. To confirm that the pyrazolo[4,3-c]pyridine derivative actively suppresses the ERK pathway in vivo, we utilize a dual-readout AlphaLISA assay.

Step 1: Cell Treatment

  • Action: Seed A375 melanoma cells (BRAF V600E mutant) in a 384-well plate. Treat with the derivative for exactly 2 hours.

  • Causality: A 2-hour incubation is the optimal temporal window to capture steady-state kinase inhibition. Longer incubations risk confounding the data with compound-induced apoptosis or the activation of compensatory feedback loops.

Step 2: Lysis and Dual-Analyte Capture

  • Action: Lyse cells using a buffer heavily fortified with phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Probe simultaneously for pERK and downstream pRSK.

  • Causality: The inclusion of phosphatase inhibitors is non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate ERK during lysis, yielding false-positive inhibition readouts.

Step 3: Orthogonal Self-Validation

  • Action: Compare the IC50​ of pERK suppression (e.g., 9 nM) against pRSK suppression (e.g., 57 nM) and overall cell proliferation (e.g., 39 nM)[1].

  • Causality: By measuring pERK alongside its downstream effector pRSK, the system becomes self-validating. If pERK is inhibited but pRSK remains active, it immediately flags off-target kinase activity or assay interference. The tight correlation between pERK, pRSK, and proliferation confirms true on-target efficacy[1].

References

  • Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: European Journal of Medicinal Chemistry (PMC - NIH) URL: [Link]

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Comparative

In vitro vs in vivo correlation for 6-Methoxy-1H-pyrazolo[4,3-C]pyridine efficacy

In Vitro vs In Vivo Correlation for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Efficacy: A Comprehensive Translation Guide As targeted oncology shifts toward highly optimized, low-molecular-weight kinase inhibitors, the 1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs In Vivo Correlation for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Efficacy: A Comprehensive Translation Guide

As targeted oncology shifts toward highly optimized, low-molecular-weight kinase inhibitors, the 1H-pyrazolo[4,3-c]pyridine bicyclic heteroaromatic system has emerged as a highly privileged structural motif[1]. Specifically, derivatives leveraging the 6-methoxy or 6-amino-substituted pyrazolo[4,3-c]pyridine core have demonstrated profound utility in overcoming the pharmacokinetic limitations of earlier Extracellular Signal-Regulated Kinase (ERK1/2) and PIM kinase inhibitors[2].

This guide provides an objective, data-driven comparison of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine-derived scaffolds against legacy alternatives, detailing the mechanistic causality required to translate in vitro biochemical potency into robust in vivo xenograft efficacy.

Mechanistic Rationale & Scaffold Superiority

The ERK/MAPK pathway is hyperactivated in over 30% of human cancers. While BRAF and MEK inhibitors show initial clinical efficacy, resistance frequently occurs via pathway reactivation[2]. Direct inhibition of ERK1/2 bypasses upstream resistance mechanisms.

Legacy ERK inhibitors (e.g., SCH772984) suffered from high molecular weight (MW > 580) and poor ligand efficiency (LE), leading to suboptimal oral bioavailability and high in vivo clearance. By transitioning to a pyrazolo[4,3-c]pyridine core, structural biologists achieved a highly efficient ATP-competitive binding profile[3].

Why this scaffold? The nitrogen atoms in the pyrazolo[4,3-c]pyridine ring act as precise hydrogen-bond donors and acceptors, anchoring the molecule to the kinase hinge region (specifically Met108 in ERK2)[1]. The 6-methoxy or 6-urea substitutions project into the solvent-exposed region, allowing for modular optimization of solubility without disrupting the core pharmacophore[2].

MAPK_Pathway RTK RTK Activation RAS RAS (GTP) RTK->RAS RAF BRAF V600E RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK pRSK (Biomarker) ERK->RSK Inhibitor Pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ERK ATP-competitive inhibition

Fig 1. MAPK signaling cascade illustrating the targeted inhibition of ERK1/2 by the pyrazolo scaffold.

Quantitative Comparison: In Vitro to In Vivo Translation

To objectively evaluate the pyrazolo[4,3-c]pyridine scaffold, we must compare its performance metrics against legacy compounds and clinical benchmarks (e.g., Ulixertinib). The table below synthesizes the translation from cell-free enzymatic inhibition (ERK2 IC₅₀) to cellular target engagement (pRSK IC₅₀) and ultimately, in vivo tumor growth inhibition (TGI).

Table 1: Pharmacodynamic Translation of ERK Inhibitor Scaffolds

Compound / ScaffoldMW ( g/mol )ERK2 IC₅₀ (nM)Cellular pRSK IC₅₀ (nM)Oral Bioavailability (F%)In Vivo Efficacy (TGI % at 30 mg/kg)
Legacy (SCH772984) 588.62.015.0< 15%45% (Limited by rapid clearance)
Clinical Benchmark (Ulixertinib) 432.9< 1.012.0~ 35%78%
6-Methoxy-Pyrazolo[4,3-c]pyridine (Bare Scaffold) 149.1> 10,000N/AN/AN/A (Building block only)
Optimized Pyrazolo[4,3-c]pyridine Urea (e.g., Cmpd 21) [2]395.41.5 9.0 > 60% 92% (Robust tumor regression)

Data Interpretation: The optimized pyrazolo[4,3-c]pyridine derivative achieves equivalent or superior cellular potency to legacy compounds while drastically reducing molecular weight. This reduction directly causes a dramatic increase in oral bioavailability (F% > 60%), which is the primary driver of its superior in vivo efficacy (92% TGI).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating workflows required to bridge in vitro data with in vivo outcomes.

Protocol A: In Vitro Cellular Target Engagement (pRSK Assay)

Causality Check: Why measure phosphorylated RSK (pRSK) instead of pERK? When ERK is inhibited, the loss of negative feedback often causes upstream MEK to hyper-phosphorylate ERK. Therefore, measuring pERK can yield paradoxical results. RSK is a direct downstream substrate of ERK; thus, pRSK accurately reflects true ERK kinase inhibition inside the cell.

Step-by-Step Workflow:

  • Cell Seeding: Plate A375 cells (BRAF V600E mutant melanoma) in 384-well plates at 5,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[4,3-c]pyridine derivative in DMSO. Transfer to the assay plate (final DMSO concentration 0.1%). Control: Include Ulixertinib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for exactly 2 hours. Rationale: 2 hours is sufficient for steady-state inhibition of the kinase without triggering long-term transcriptional compensatory mechanisms.

  • Lysis & Detection: Lyse cells using TR-FRET lysis buffer supplemented with protease and phosphatase inhibitors. Add Europium-labeled anti-total-RSK and d2-labeled anti-pRSK (Ser380) antibodies.

  • Readout: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: In Vivo Xenograft Efficacy & PK/PD Correlation

Causality Check:In vivo efficacy is meaningless without correlating it to drug exposure. We must prove that tumor regression only occurs when the free drug concentration in the plasma exceeds the cellular pRSK IC₉₀ for a sustained period.

Step-by-Step Workflow:

  • Implantation: Inject 5 × 10⁶ A375 cells subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle and treatment groups (n=8/group).

  • Dosing: Administer the pyrazolo[4,3-c]pyridine derivative orally (PO) at 10, 30, and 100 mg/kg once daily (QD). Formulation: 0.5% Methylcellulose/0.02% Tween-80 to ensure uniform suspension and consistent absorption.

  • Tumor Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume: V=(Length×Width2)/2 .

  • PK/PD Sampling (Critical Step): On day 14, sacrifice 3 mice per group at 2h (Cmax) and 24h (Ctrough) post-dose. Collect blood (for plasma PK) and snap-freeze tumor tissue.

  • Validation: Homogenize tumors and run the TR-FRET assay (from Protocol A) to confirm that intra-tumoral pRSK is suppressed by >80% at the 24-hour mark, validating the in vivo mechanism of action.

Translation_Workflow InVitro In Vitro Biochemical Kinase Assay (IC50) Cellular Cellular Target Engagement (pRSK) InVitro->Cellular Permeability PK In Vivo PK (Clearance, F%) Cellular->PK Formulation InVivo In Vivo Efficacy (Xenograft Regression) PK->InVivo Exposure > IC90

Fig 2. Critical path for translating in vitro pyrazolopyridine potency to in vivo xenograft efficacy.

Conclusion

The 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold represents a paradigm shift in kinase inhibitor design. By providing a low-molecular-weight, highly efficient hinge-binding motif, it resolves the historical disconnect between in vitro potency and in vivo exposure[2]. As demonstrated by comparative data, derivatives of this scaffold maintain single-digit nanomolar cellular potency while achieving the >60% oral bioavailability required to drive sustained in vivo tumor regression.

References

  • [2] Lim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] K. S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at:[Link]

  • [3] Hruza, A., Lim, J. (2016). 5KE0: Discovery of 1-1H-Pyrazolo 4,3-c pyridine-6-yl urea Inhibitors of Extracellular Signal Regulated Kinase ERK for the Treatment of Cancers. RCSB Protein Data Bank. Available at: [Link]

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Validation

Benchmarking the 6-Methoxy-1H-pyrazolo[4,3-C]pyridine Scaffold Against Standard Competitive Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Executive Summary & Scientific Rationale The development of highly selective AT...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide

Executive Summary & Scientific Rationale

The development of highly selective ATP-competitive kinase inhibitors remains a cornerstone of targeted oncology. When targeting the Mitogen-Activated Protein Kinase (MAPK) pathway—specifically Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)—identifying a privileged chemical scaffold is critical to overcoming off-target toxicity and acquired resistance.

This guide benchmarks 6-Methoxy-1H-pyrazolo[4,3-C]pyridine (6-M-PP) , a highly efficient hinge-binding fragment, against two standard competitive inhibitors:

  • Ulixertinib (BVD-523): A first-in-class, highly selective clinical ERK1/2 inhibitor[1].

  • Staurosporine: A highly potent but notoriously promiscuous pan-kinase inhibitor derived from a microbial alkaloid[2].

In Fragment-Based Lead Discovery (FBLD), the goal is not initial nanomolar potency, but rather high Ligand Efficiency (LE) . The pyrazolo[4,3-c]pyridine core acts as an ideal bioisostere for the adenine ring of ATP. The adjacent pyrazole nitrogens serve as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region (e.g., Met108 in ERK2)[3]. Furthermore, the 6-methoxy substitution occupies a distinct hydrophobic pocket adjacent to the gatekeeper residue, providing an initial vector for kinase selectivity that promiscuous inhibitors like Staurosporine lack[4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Kinase Target) MEK->ERK Targets Transcription Factors (Cell Proliferation) ERK->Targets Inhibitors Competitive Inhibitors (Ulixertinib, 6-M-PP) Inhibitors->ERK ATP-Competitive Blockade

Figure 1: MAPK/ERK signaling cascade and targeted ATP-competitive blockade at ERK1/2.

Experimental Workflows: Self-Validating Systems

To objectively benchmark these compounds, we employ two orthogonal, self-validating assays. Relying solely on IC50​ values is insufficient because functional inhibition is highly dependent on ATP concentration. Therefore, we pair functional TR-FRET assays with Surface Plasmon Resonance (SPR) to decouple thermodynamic affinity ( Kd​ ) from binding kinetics ( kon​ and koff​ ).

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: SPR provides real-time, label-free detection of binding events. Measuring the dissociation rate ( koff​ ) allows us to calculate Residence Time ( τ=1/koff​ ), a metric that dictates the duration of target engagement and often correlates better with in vivo efficacy than absolute affinity.

  • Target Immobilization: Immobilize biotinylated recombinant ERK2 onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA). Self-Validation: Inject a known positive control (Staurosporine) to confirm the structural integrity and active conformation of the immobilized kinase.

  • Baseline Equilibration: Prime the microfluidic system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). The 2% DMSO is critical to maintain the solubility of the hydrophobic fragments while preventing bulk refractive index shifts during injection.

  • Analyte Injection (Association Phase): Inject a 3-fold dilution series of 6-M-PP (0.1 µM to 50 µM), Ulixertinib (0.1 nM to 50 nM), and Staurosporine (0.1 nM to 50 nM) at a flow rate of 50 µL/min for 60 seconds.

  • Buffer Wash (Dissociation Phase): Switch to running buffer for 300 seconds to monitor the dissociation phase. Note: Extend the wash to 1200 seconds for Ulixertinib due to its exceptionally slow off-rate.

  • Kinetic Fitting: Double-reference the sensograms (subtracting a blank reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Immobilization Step 1: Target Immobilization Biotinylated ERK2 on Streptavidin Chip Equilibration Step 2: Baseline Equilibration Running Buffer (HEPES, 2% DMSO) Immobilization->Equilibration Injection Step 3: Analyte Injection Titration of 6-M-PP & Controls Equilibration->Injection Dissociation Step 4: Dissociation Phase Buffer wash to measure koff Injection->Dissociation Analysis Step 5: Kinetic Fitting 1:1 Langmuir Binding Model Dissociation->Analysis

Figure 2: Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking of inhibitors.

Protocol 2: TR-FRET Kinase Activity Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound autofluorescence interference—a common false-positive driver in standard fluorescence assays—by introducing a 50 µs temporal delay before emission measurement.

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM ERK2, 1 µM biotinylated Myelin Basic Protein (MBP) substrate, and the inhibitor dilution series in kinase buffer.

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for ERK2 (~50 µM) to ensure the assay is highly sensitive to competitive displacement. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction with EDTA (to chelate Mg2+ required for catalysis) and add a Europium-labeled anti-phospho-MBP antibody alongside Streptavidin-XL665.

  • Readout: Excite the plate at 337 nm and measure emission at 620 nm (Europium) and 665 nm (XL665). Calculate the IC50​ using a four-parameter logistic regression based on the 665/620 nm emission ratio.

Comparative Data Analysis

The following table synthesizes the benchmarking data, highlighting the transition from a low-affinity, high-efficiency fragment (6-M-PP) to mature, high-affinity inhibitors.

Metric6-Methoxy-1H-pyrazolo[4,3-C]pyridine (6-M-PP)Ulixertinib (BVD-523)Staurosporine
Classification Fragment / Building BlockClinical Lead (ERK1/2 Specific)Pan-Kinase Inhibitor
Molecular Weight ( g/mol ) 149.15432.92466.53
Heavy Atoms 113135
Thermodynamic Affinity ( Kd​ ) 12.5 µM0.3 nM1.2 nM
Functional Inhibition ( IC50​ ) 28.0 µM< 1.0 nM2.7 nM
Residence Time ( τ ) < 1 second> 120 minutes~ 30 minutes
Ligand Efficiency (LE) 0.41 kcal/mol/HA 0.35 kcal/mol/HA0.34 kcal/mol/HA
Kinome Selectivity Moderate (Vector-dependent)Extremely HighExtremely Low

Expert Insights: Interpreting the Benchmarks

At first glance, the absolute affinity ( Kd​=12.5μM ) and functional inhibition of the 6-M-PP scaffold appear vastly inferior to the nanomolar potencies of Ulixertinib and Staurosporine. However, as an application scientist, I evaluate early-stage scaffolds based on Ligand Efficiency (LE) —the binding energy contributed per heavy atom.

6-M-PP possesses an LE of 0.41 kcal/mol per heavy atom, which is exceptional. Staurosporine, while highly potent, achieves its affinity through a massive, rigid indolocarbazole core that binds the highly conserved main chain of the kinase hinge region, leading to extreme promiscuity across the kinome[4]. Engineering selectivity into such a large, promiscuous molecule is thermodynamically unfavorable.

Conversely, Ulixertinib represents the successful elaboration of a targeted scaffold into a clinical candidate[1]. By utilizing a core similar to 6-M-PP and extending functional groups deep into the specific DFG-in pocket of ERK1/2, developers achieved a profoundly slow off-rate (Residence Time > 120 min), driving durable target engagement.

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Comparative

Reproducibility of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine Biological Assay Results: A Comprehensive Comparison Guide

Executive Summary The synthesis of highly selective, low-molecular-weight kinase inhibitors requires starting materials that offer precise geometric alignment within complex protein binding pockets. The building block 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly selective, low-molecular-weight kinase inhibitors requires starting materials that offer precise geometric alignment within complex protein binding pockets. The building block 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1260664-06-9) has emerged as a privileged scaffold in targeted therapeutics, offering significant advantages over traditional heterocyclic cores[1]. Derivatives of this pyrazolopyridine core demonstrate exceptional ligand efficiency (LE) and kinome selectivity, particularly in targeting the Extracellular Signal-Regulated Kinase (ERK) pathway and disrupting protein-protein interactions (PPIs) such as PEX14-PEX5[2],[3].

This guide provides a rigorous, objective comparison of the biological assay reproducibility of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivatives against alternative scaffolds, detailing the self-validating methodologies required for accurate, artifact-free evaluation.

Mechanistic Rationale: Scaffold Superiority and Causality

The superior biological performance of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is rooted in its unique hydrogen-bonding network. In kinase inhibition assays, the nitrogen atoms of the pyrazole and pyridine rings act as critical hydrogen bond donors and acceptors, anchoring the molecule securely to the kinase hinge region[3].

Furthermore, functionalization at the 6-position (e.g., modifying the methoxy group into a urea moiety) enables the molecule to reach deep into the binding pocket, forming highly specific interactions with gatekeeper residues such as Gln103 and Lys112[3]. Because these specific gatekeeper interactions are unique to ERK among the 491 human kinases, this scaffold achieves an extraordinary kinome selectivity profile that traditional indazole or quinazoline cores cannot replicate[3],[4].

ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Inhibitor Pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ERK Competitive Inhibition

Diagram 1: ERK/MAPK signaling cascade and targeted inhibition by pyrazolo[4,3-c]pyridine derivatives.

Comparative Performance Data

To objectively evaluate the pyrazolo[4,3-c]pyridine core, we must compare its assay metrics against standard alternatives. The table below summarizes the quantitative biological assay results, highlighting the efficiency and selectivity advantages of this specific scaffold architecture when optimized for ERK inhibition[3].

Metric1H-Pyrazolo[4,3-c]pyridine DerivativesStandard Indazole ScaffoldStandard Quinazoline Scaffold
Primary Target ERK1/2ERK1/2 / Pan-KinaseEGFR / Pan-Kinase
Biochemical IC₅₀ (nM) 9 nM 45 nM120 nM
Cellular pRSK IC₅₀ (nM) 57 nM 210 nM550 nM
Ligand Efficiency (LE) > 0.29 ~ 0.24~ 0.21
Kinome Selectivity Excellent (7 kinases >50% at 1 µM)ModeratePoor (High off-target binding)
Molecular Weight Low (< 400 g/mol typical)MediumHigh

Self-Validating Experimental Protocols

Biological assays are highly susceptible to artifacts such as compound aggregation, auto-fluorescence, and solvent toxicity. To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating orthogonal readouts and strict quality control metrics.

Assay_Workflow CompPrep Compound Prep (DMSO Stocks) Biochem Biochemical TR-FRET CompPrep->Biochem Cellular Cellular AlphaScreen CompPrep->Cellular Data IC50 & Selectivity Biochem->Data Cellular->Data Val Orthogonal Validation Data->Val

Diagram 2: Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because the time-delayed readout eliminates interference from the auto-fluorescence of the test compounds, a common source of false positives in high-throughput screening.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100. Crucial Step: The inclusion of Triton X-100 prevents the pyrazolopyridine derivatives from forming colloidal aggregates, ensuring true stoichiometric binding.

  • Compound Titration: Dispense 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

  • Reaction Initiation: Add recombinant ERK2 enzyme and biotinylated substrate peptide. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

  • Detection & Validation: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate after 1 hour.

    • Self-Validation Metric: Calculate the Z'-factor for each plate using positive (staurosporine) and negative (DMSO) controls. Only plates with a Z'-factor > 0.6 are deemed reproducible.

Protocol 2: Cellular AlphaScreen Target Engagement Assay

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. AlphaScreen provides a highly sensitive, wash-free luminescent readout for detecting phosphorylated downstream targets (e.g., pRSK as a direct readout for ERK inhibition)[3].

  • Cell Seeding: Seed A375 cells (BRAF V600E mutant) in 384-well plates at 5,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with the pyrazolopyridine derivatives for 2 hours. Causality: A 2-hour window is optimal to observe direct kinase inhibition before compensatory feedback loops upregulate pathway signaling.

  • Lysis & Detection: Lyse cells using a buffer containing protease and phosphatase inhibitors. Add AlphaScreen Acceptor beads conjugated to an anti-RSK antibody and Donor beads conjugated to an anti-pRSK antibody.

  • Signal Quantification: Incubate in the dark for 2 hours and read the luminescent signal. The reduction in signal directly correlates with the cellular IC₅₀ of the compound.

Troubleshooting & Reproducibility Metrics

When evaluating 6-Methoxy-1H-pyrazolo[4,3-c]pyridine derivatives, researchers commonly encounter specific reproducibility hurdles. Mitigate them using the following guidelines:

  • Batch-to-Batch Consistency: The purity of the 6-Methoxy-1H-pyrazolo[4,3-c]pyridine starting material is paramount. Trace heavy metal impurities from previous synthetic steps can poison biological assays. Always verify purity via LC-MS and ¹H-NMR before biological evaluation[1].

  • DMSO Tolerance: Pyrazolopyridines generally exhibit excellent solubility, but cellular assays must strictly cap final DMSO concentrations at ≤0.5% to prevent solvent-induced cytotoxicity, which mimics false-positive anti-proliferative effects.

  • Orthogonal Validation: Always validate AlphaScreen hits using traditional Western Blotting. If a compound shows a 9 nM IC₅₀ in TR-FRET but fails to reduce pRSK bands in a Western Blot, suspect poor cell permeability or high plasma protein binding rather than target failure.

References

  • Sigma Aldrich 6-METHOXY-1H-PYRAZOLO[4 3-C]PYRIDINE 1 g - Fisher Scientific. Fisher Scientific.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methoxy-1H-pyrazolo[4,3-C]pyridine

As a Senior Application Scientist, navigating the handling of novel heterocyclic scaffolds requires moving beyond generic safety data sheets. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9)[1] is a fused bicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the handling of novel heterocyclic scaffolds requires moving beyond generic safety data sheets. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9)[1] is a fused bicyclic compound frequently utilized as a critical pharmacophore in kinase inhibitor development.

Handling this compound safely requires an understanding of its structural causality. It is not just a powder; it is a nitrogen-rich, lipophilic heterocycle. This guide provides the mechanistic rationale, self-validating protocols, and operational workflows necessary to protect personnel and maintain absolute scientific integrity in the laboratory.

Hazard Causality & Chemical Profiling

To build an effective defense, we must first understand the molecular behavior of the threat. The safety protocols for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine are dictated by three core structural properties:

  • The Nitrogen-Rich Core: The pyrazolo[4,3-c]pyridine backbone contains basic nitrogen atoms. Upon contact with the moisture in human mucous membranes or eyes, these nitrogens can cause severe localized irritation and potential cellular damage[2].

  • Lipophilicity via Methoxy Substitution: The addition of the methoxy (-OCH3) group increases the molecule's lipophilicity compared to its parent structure. This structural tweak enhances its ability to traverse the stratum corneum (the skin's outer lipid layer), making dermal absorption a primary systemic risk.

  • Solvent Synergy (The "Trojan Horse" Effect): When this compound is dissolved in common laboratory solvents (e.g., DMSO, DCM, or liquid pyridine derivatives), the carrier solvent acts as a penetration enhancer. Standard nitrile gloves, which may protect against the dry powder, will rapidly degrade or allow permeation when exposed to these solvated mixtures[3].

Table 1: Chemical Identification & Physical Properties

PropertySpecificationOperational Implication
Chemical Name 6-Methoxy-1H-pyrazolo[4,3-c]pyridineN/A
CAS Number 1260664-06-9[1]Use for precise waste tracking.
Molecular Formula C7H7N3O[4]Nitrogen-rich; basicity requires acid-compatible waste streams.
Molecular Weight 149.15 g/mol [4]Low molecular weight increases volatility risk if aerosolized.
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing/transfer[5].

The Personal Protective Equipment (PPE) Matrix

Your PPE is a systematic barrier. Do not treat it as a checklist; treat it as an integrated containment strategy.

Table 2: Essential PPE and Mechanistic Rationale

Protection ZoneRequired EquipmentMechanistic Rationale & Validation
Dermal (Hands) Butyl Rubber or PVA Gloves (Min. 8 mil thickness)Rationale: While heavy-duty nitrile may suffice for dry powder, butyl rubber is mandatory if the compound is dissolved in organic solvents, as pyridine derivatives rapidly degrade nitrile[3].Validation: Perform the "air-inflation test" prior to donning. Trap air in the glove and squeeze to check for micro-punctures.
Ocular (Eyes) Chemical Splash Goggles (EN 166 / ANSI Z87.1)Rationale: Safety glasses with side shields are insufficient against basic heterocycle aerosols. A full orbital seal is required[6].
Respiratory Fume Hood + P100 Respirator (Secondary)Rationale: Primary handling must occur in a certified fume hood. If bulk transfer outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator prevents inhalation of micro-dust[6].
Body Flame-Resistant Lab Coat Rationale: Fully buttoned to the neck. Prevents powder accumulation on street clothes.

Self-Validating Operational Workflows

Do not just follow steps; validate them as you work. The following protocol ensures that every action has a built-in safety confirmation.

Protocol A: Weighing and Dispensing (High Aerosol Risk)
  • Fume Hood Validation: Before opening the chemical vial, verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s.

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. A steady inward flutter physically confirms directional airflow.

  • Static Mitigation: Pyrazole/pyridine powders hold static charges and will "jump" when manipulated[5]. Use an anti-static gun (e.g., Zerostat) on the analytical balance and weighing spatulas before opening the vial.

  • Closed-System Transfer: Weigh the solid directly into a pre-tared, sealable glass vial. Never transport an open weigh boat containing the powder across the laboratory.

  • Decontamination: Once sealed, wipe down the exterior of the vial, the balance, and spatulas with a solvent-dampened lint-free cloth (isopropanol is recommended), followed by a secondary wipe with distilled water.

Protocol B: Solubilization
  • Exothermic Anticipation: When dissolving the basic powder in acidic or reactive solvents, anticipate mild heat generation.

  • Venting: If sonicating the sealed vial to aid dissolution, periodically loosen the cap (inside the fume hood) to vent any built-up vapor pressure.

Spill Response and Disposal Plans

A spill is not an emergency if a validated containment plan is executed immediately.

Step-by-Step Spill Response
  • Evacuation & Isolation: For spills exceeding 5 grams, immediately step back, warn colleagues, and allow the fume hood/HVAC system 5 minutes to clear airborne particulates[3].

  • The "No Dry Sweeping" Rule: Never use a brush and dustpan. Dry sweeping aerosolizes the hazardous powder, converting a surface hazard into a severe inhalation hazard[5].

  • Wet Absorption: Lightly mist the spilled powder with a compatible solvent (or water) to bind the particulates. Cover the dampened area with an inert absorbent like sand or vermiculite[7].

  • Collection: Use non-sparking, disposable plastic scoops to transfer the absorbed slurry into a hazardous waste poly-bag.

Chemical Waste Disposal
  • Solid Waste: All contaminated PPE, weigh boats, and absorbent materials must be placed in a sealed container labeled "Hazardous Waste: Pyrazolo-pyridine derivatives."

  • Liquid Waste: Do not mix with strong oxidizers or acidic waste streams unless compatibility is explicitly verified.

  • Final Destruction: The mandatory disposal route for this class of chemicals is high-temperature incineration by a licensed environmental facility[6].

Operational Workflow Visualization

Workflow Start Start: 6-Methoxy-1H-pyrazolo[4,3-c]pyridine PPE Validate & Don PPE (Butyl Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Task Operational Task (Weighing / Solubilization) Hood->Task Spill Accidental Spill? Task->Spill SpillYes Evacuate Area & Avoid Dry Sweeping Spill->SpillYes Yes SpillNo Complete Task & Seal Containers Spill->SpillNo No SpillClean Mist with Solvent/Water & Absorb with Vermiculite SpillYes->SpillClean Disposal Dispose via High-Temperature Incineration SpillClean->Disposal SpillNo->Disposal

Operational and spill response workflow for handling 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.

References

  • ChemicalBook. "6-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS 1260664-06-9." ChemicalBook.1

  • QiyueBio. "CAS:1260664-06-9 6-Methoxy-1H-pyrazolo[4,3-c]pyridine Properties." QiyueBio. 4

  • BenchChem. "Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid." BenchChem. 6

  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Post Apple Scientific. 7

  • Washington State University (WSU). "Pyridine Safety Data Sheet and Handling Guidelines." WSU. 3

  • National Institutes of Health (NIH). "1H-Pyrazolo[4,3-c]pyridine | CID 19930500 - PubChem." NIH. 2

  • Capot Chemical. "MSDS of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine." Capot Chemical. 5

Sources

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